Crolibulin

Catalog No.
S548140
CAS No.
1000852-17-4
M.F
C18H17BrN4O3
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crolibulin

CAS Number

1000852-17-4

Product Name

Crolibulin

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

solubility

Soluble in DMSO, not in water

Synonyms

EPC2407; EPC 2407; EPC-2407; Crolibulin crinobulin.

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

The exact mass of the compound Crolibulin is 416.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crolibulin tubulin polymerization inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Crolibulin (also known as EPC2407) is a derivative of the 4-Aryl-4H-chromenes class and functions as a colchicine binding site inhibitor (CBSI) [1]. Its primary mechanism is the disruption of microtubule dynamics, leading to several downstream cellular effects summarized in the diagram below.

G This compound This compound BindTubulin Binds Colchicine Site on β-Tubulin This compound->BindTubulin InhibitPoly Inhibits Tubulin Polymerization BindTubulin->InhibitPoly Depoly Microtubule Depolymerization InhibitPoly->Depoly Arrest G2/M Phase Cell Cycle Arrest Depoly->Arrest Effects Disruption of: - Mitotic Spindle Formation - Intracellular Transport - Cell Morphology Arrest->Effects Apoptosis Activation of Apoptotic Pathways Effects->Apoptosis

This compound's binding induces a curved conformation in the tubulin heterodimer, preventing it from adopting the straight structure required for incorporation into the growing microtubule polymer [2]. This disruption is particularly effective against rapidly dividing cells, such as cancer cells, and also impacts tumor vasculature, demonstrating anti-angiogenic properties [1].

Structural Basis for Binding

The crystal structure of the tubulin-crolibulin complex (PDB code: 6JCJ) resolved at 2.5 Å reveals the specific interactions [1] [3].

  • Binding Pocket Location: this compound binds primarily at the interface between the α and β subunits of the tubulin heterodimer, within the colchicine binding domain on β-tubulin [1] [2].
  • Key Interactions:
    • The 3'-bromo,4',5'-dimethoxyphenyl ring of this compound inserts deeply into a hydrophobic pocket formed by residues βL240, βL246, βL253, βA314, βI316, and βI368 [1].
    • The chromene core and the cyano group form additional van der Waals contacts and potential polar interactions with the protein, stabilizing the complex [1].
  • Conformational Change: Binding triggers an inward "flip" of the βT7 loop, a flexible loop that helps define the straight versus curved conformation of tubulin. This loop movement sterically hinders the straight conformation necessary for polymerization [1] [2].

The table below summarizes the key residues involved in this compound binding.

Tubulin Subunit Key Interacting Residues Type of Interaction
β-tubulin βTyr200, βVal236, βLeu240, βLeu246, βAla248, βLeu253 Hydrophobic interactions [1]
β-tubulin βAla314, βIle316, βAla352, βIle368 Hydrophobic interactions [1]
β-tubulin βT7 loop (residues βAsn249 - βAsp251) Induces conformational change [1]

Experimental Evidence & Biological Activity

The proposed mechanism of action is supported by robust experimental evidence.

  • In Vitro Antiproliferative Activity: this compound exhibits potent cytotoxicity against a range of human cancer cell lines. The table below shows a comparison of its activity with a reference compound (CA-4) and a novel lead compound (5k) from a recent study [4].
Compound HT-29 (Colon) IC₅₀ (μM) A549 (Lung) IC₅₀ (μM) MKN-45 (Gastric) IC₅₀ (μM)
This compound 0.02 0.05 0.07 [4]
CA-4 0.03 0.06 0.09 [4]
5k 0.02 0.05 0.05 [4]
  • Cell Cycle Analysis: Treatment with this compound and its analogs causes a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic disruption caused by microtubule-interfering agents [1] [4].
  • Immunofluorescence Microscopy: Visual analysis of treated cells shows a collapse of the normal microtubule network, providing direct cellular evidence of tubulin depolymerization [4].
  • Competition Assays: this compound's binding to the colchicine site is confirmed by its ability to compete with colchicine for tubulin binding [4].

Key Experimental Protocols

Several established methods can be used to investigate the effects of this compound and similar CBSIs.

Tubulin Polymerization Inhibition Assay (Biochemical)

This standard in vitro assay measures a compound's direct effect on tubulin polymerization using purified protein [5].

  • Principle: Polymerization of purified tubulin increases solution turbidity, measurable by light scattering at 340 nm. Inhibitors reduce the rate and extent of this absorbance increase [5].
  • Procedure:
    • Prepare PEM buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP [5].
    • On a 96-well plate, mix 1 mg/mL MAP-rich tubulin with the test compound (e.g., this compound) in PEM buffer.
    • Immediately monitor the change in absorbance at 340 nm at 37°C for 60-90 minutes using a plate reader.
  • Data Analysis: The velocity (slope) and final extent (plateau) of the polymerization curve are quantified and compared to vehicle (DMSO) controls.
High-Content Analysis (Cellular)

This method directly visualizes and quantifies the impact on cellular microtubules [6].

  • Principle: Fixed cells are immunostained for tubulin, and high-content imaging quantifies changes in the microtubule cytoskeleton.
  • Procedure:
    • Cell Seeding: Seed adherent cells (e.g., A549, HCT116) in a 384-well plate.
    • Compound Treatment: Treat with this compound for 3-18 hours.
    • Fixation and Staining: Fix cells with 4% formaldehyde, permeabilize, and stain with an anti-α-tubulin primary antibody and a fluorescent secondary antibody (e.g., AlexaFluor 488). Counterstain nuclei with Hoechst 33342.
    • Image Acquisition & Analysis: Acquire images using a high-content imager (e.g., GE InCell 2000). Analyze using software to measure cytoplasmic tubulin intensity and texture. Tubulin destabilizers like this compound cause a decrease in tubulin signal intensity and a loss of structured filamentous texture [6].

The workflow for this cellular assay is illustrated below.

G Seed Seed Cells in 384-Well Plate Treat Treat with this compound Seed->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Stain: - Anti-Tubulin Antibody - Nuclear Dye Fix->Stain Image Acquire Images (High-Content Imager) Stain->Image Analyze Quantify: - Cytoplasmic Tubulin Intensity - Texture Features Image->Analyze

Rational Drug Design & SAR

The crystal structure of this compound with tubulin provides a blueprint for rational drug design. Key structure-activity relationship (SAR) insights include [1] [4]:

  • The cyano group is critical for high-affinity binding.
  • The 3'-bromo,4',5'-dimethoxyphenyl ring is essential for occupying the deep hydrophobic pocket.
  • The chromene oxygen is a key hydrogen bond acceptor.
  • Modifications to the chromene core can help mitigate toxicity while maintaining potency.

These principles have guided the development of novel scaffolds, such as imidazo[1,2-a]pyridine-8-carbonitrile derivatives, designed as bioisosteres of the 4-aryl-4H-chromene core in this compound [4].

Clinical Relevance and Challenges

This compound has progressed to clinical trials based on its potent mechanism.

  • Clinical Status: It has completed Phase I trials and a Phase I/II trial in combination with cisplatin for the treatment of anaplastic thyroid cancer [1] [3].
  • Major Hurdles: Its clinical development has been constrained by dose-limiting toxicities, including cardiovascular toxicity and neurotoxicity, which are common challenges for systemically administered tubulin-targeting agents [1].
  • Future Directions: Current research focuses on designing next-generation CBSIs that retain potent antitumor efficacy while exhibiting improved safety profiles, leveraging detailed structural knowledge to enhance selectivity [1] [4].

References

what is Crolibulin EPC2407 used for in cancer research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Crolibulin is a derivative of the 4-Aryl-4H-chromenes class and functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin [1] [2].

  • Structural Basis: A 2.5 Å resolution crystal structure of the this compound-tubulin complex reveals that its 3'-bromo-4',5'-dimethoxybenzene ring binds deeply into the hydrophobic pocket of the colchicine site on β-tubulin. Key interactions include hydrogen bonds with the backbone atoms of βVal238 and βLys254, as well as a water-bridged hydrogen bond with βAsn249. The bromine atom forms a halogen bond with the carbonyl oxygen of βAla250 [1].
  • Cellular Consequences: This binding destabilizes the microtubule network, leading to the inhibition of spindle formation during mitosis. This results in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death) [1] [3].
  • Vascular Disruption: On a tissue level, this compound specifically targets and disrupts the tumor's existing vasculature. It induces apoptosis in endothelial cells of immature tumor blood vessels, leading to a rapid shutdown of blood flow, which causes extensive tumor necrosis (cell death due to lack of oxygen) [4] [3].

The following diagram illustrates the pathway from this compound's binding to its ultimate anti-tumor effects.

G This compound This compound TubulinBinding Binds Colchicine Site on β-Tubulin This compound->TubulinBinding PolymerizationInhibition Inhibition of Tubulin Polymerization TubulinBinding->PolymerizationInhibition MicrotubuleDisruption Microtubule & Mitotic Spindle Disruption PolymerizationInhibition->MicrotubuleDisruption CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest EndothelialApoptosis Tumor Endothelial Cell Apoptosis MicrotubuleDisruption->EndothelialApoptosis Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis TumorNecrosis Reduced Blood Flow & Tumor Necrosis Apoptosis->TumorNecrosis VascularCollapse Tumor Vasculature Collapse EndothelialApoptosis->VascularCollapse VascularCollapse->TumorNecrosis

Preclinical Research Evidence

Preclinical studies established the foundation for this compound's anti-tumor and anti-vascular activity.

  • In Vitro Cytotoxicity: this compound demonstrates potent cytotoxicity against a panel of human cancer cell lines by inhibiting microtubule polymerization and arresting cell division [1].
  • In Vivo Efficacy & Imaging: In mouse models of prostate adenocarcinoma, this compound monotherapy showed significant anti-vascular effects. Using non-invasive imaging like Dynamic Contrast-Enhanced MRI (DCE-MRI), researchers observed a profound reduction in tumor perfusion 24 hours post-treatment. This was corroborated by histology, which showed a significant decrease in CD31-positive endothelial cells and increased necrosis [4].
  • Synergistic Combinations: Preclinical data suggested enhanced anti-tumor efficacy when this compound was combined with other agents. Studies in xenograft models of human lung and breast carcinoma showed that combining this compound with anti-angiogenic agents (bevacizumab, sunitinib) or the chemotherapeutic cisplatin led to additive to synergistic activity, increasing median survival and the number of tumor-free animals [5].

Clinical Development & Trials

This compound progressed to clinical trials based on its promising preclinical profile.

  • Phase I Trial (NCT00423410): This first-in-human study assessed safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors or lymphoma. A key imaging sub-study used DCE-MRI and Diffusion-Weighted MRI (DW-MRI) to monitor drug effects. Results showed that higher plasma drug exposure was correlated with MRI biomarkers indicative of decreased tumor perfusion and cell swelling, confirming its VDA mechanism in humans [6] [7].
  • Phase I/II Trial (NCT01240590): This study evaluated this compound in combination with cisplatin. The Phase I part determined the maximum tolerated dose (MTD) for the combination. The Phase II part focused specifically on Anaplastic Thyroid Cancer (ATC)—a highly aggressive malignancy with limited treatment options—and aimed to compare the combination therapy against cisplatin alone, with progression-free survival as the primary endpoint [3].

The table below summarizes the design of the key clinical trial investigating this compound in combination with cisplatin.

Trial Aspect Details
Phase I/II [3]
Identifier NCT01240590 [3]
Patient Population Phase I: Adults with solid tumors; Phase II: Adults with Anaplastic Thyroid Cancer (ATC) [3]
Treatment Arms (Phase II) This compound + Cisplatin vs. Cisplatin alone [3]
Dosing Schedule 21-day cycle: this compound (Days 1, 2, 3) + Cisplatin (Day 1) [3]
Primary Outcomes Phase I: MTD; Phase II: Progression-Free Survival (PFS) [3]

Conclusion and Current Status

This compound emerged as a promising small molecule VDA that uniquely combines direct cytotoxic effects through tubulin inhibition with indirect anti-tumor effects via vascular disruption. Its development has been guided by advanced imaging techniques that validate its mechanism of action in both preclinical and clinical settings.

While clinical trials, including a Phase I/II study for ATC, have been completed, the final results and determination of its future development path have not been reported in the available literature [8] [3].

References

Crolibulin phase 2 clinical trial results for anaplastic thyroid cancer

Author: Smolecule Technical Support Team. Date: February 2026

Crolibulin/Cisplatin Phase I/II Trial Overview

The U.S. National Cancer Institute (NCI) sponsored a Phase I/II trial (NCT01240590) to evaluate this compound in combination with cisplatin for solid tumors, with a focus on ATC [1] [2].

Trial Attribute Details
Official Title A Phase I/II Trial of this compound (EPC2407) Plus Cisplatin in Adults With Solid Tumors With a Focus on Anaplastic Thyroid Cancer (ATC) [1]
Principal Sponsor National Cancer Institute (NCI) [1]
Study Start Date January 2011 [1]
Last Update Posted April 2017 (Status: Completed) [1]
Phase I Primary Objective Assess safety, tolerability, dose-limiting toxicities (DLTs), and determine the Maximum Tolerated Dose (MTD) for the combination [1].
Phase II Primary Objective Compare progression-free survival (PFS) of This compound + cisplatin versus cisplatin alone in adults with ATC [1].
Key Eligibility Phase I: Adults with unresectable solid tumors. Phase II: Adults with ATC with disease evaluable by RECIST criteria [1].
Drug Administration This compound: Days 1, 2, and 3 (21-day cycle). Cisplatin: Day 1 (21-day cycle) [1].

Molecular Mechanism and Preclinical Rationale

This compound is a small molecule vascular disrupting agent (VDA) and microtubule-targeting agent (MTA) [3] [4].

  • Target and Action: this compound binds to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization. This disrupts the cytoskeleton of tumor endothelial cells, leading to the collapse of tumor blood vessels and ultimately inducing apoptosis (programmed cell death) in tumor cells [3] [4].
  • Structural Biology: The crystal structure of the this compound-tubulin complex, solved at 2.5 Å resolution, shows that this compound binds deeply into the hydrophobic pocket of tubulin. Key interactions involve a 3'-bromo-4',5'-dimethoxybenzene ring and hydrogen bonds with residues like βTyr224, βAsn258, and βVal238, which provides a structural basis for understanding its mechanism and for future drug design [3] [5]. The diagram below illustrates this binding and its downstream cellular effects.

G This compound This compound Colchicine\nBinding Site Colchicine Binding Site This compound->Colchicine\nBinding Site Binds to Tubulin Tubulin Microtubule\nDepolymerization Microtubule Depolymerization Tubulin->Microtubule\nDepolymerization Colchicine\nBinding Site->Tubulin Mitotic Arrest\n(G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule\nDepolymerization->Mitotic Arrest\n(G2/M Phase) Endothelial Cell\nDisruption Endothelial Cell Disruption Microtubule\nDepolymerization->Endothelial Cell\nDisruption Apoptosis Apoptosis Mitotic Arrest\n(G2/M Phase)->Apoptosis Tumor Vasculature\nCollapse Tumor Vasculature Collapse Endothelial Cell\nDisruption->Tumor Vasculature\nCollapse Tumor Vasculature\nCollapse->Apoptosis

Quantitative Biomarkers from Phase I Study

An imaging sub-study within an earlier Phase I trial (NCT00423410) used quantitative MRI to demonstrate this compound's pharmacodynamic effects [4]. The table below summarizes the biomarkers correlated with this compound exposure.

Pharmacokinetic (PK) Parameter MRI Biomarker Correlate Biological Interpretation

| Higher Plasma Drug Cmax [4] | • Reduction in tumor fraction with high perfusion (AUC90s >15.8 mM·s) • Increase in tumor fraction with low extracellular volume (ve <0.3) [4] | Suggests decreased tumor perfusion and possible cell swelling. | | Higher Plasma Drug AUC [4] | • Increase in tumor fraction with low water diffusivity (ADC <1.1 × 10-3 mm²/s) • Increase in tumor fraction with low extracellular volume (ve <0.3) [4] | Suggests increased cellularity (due to swelling) and reduced perfusion. |

References

how does Crolibulin induce apoptosis in tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Antiproliferative Activity of Crolibulin

Cell Line Cancer Type IC₅₀ Value
NCI-H460 Lung 0.03 μM [1]
MKN-45 Gastric 0.17 μM [1]
A549 Lung 0.39 μM [1]
HT-29 Colorectal 0.55 μM [1]

Molecular Mechanism of Action

This compound is a small molecule that binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of α/β-tubulin heterodimers into microtubules [2]. This binding disrupts the dynamic instability of microtubules, which is critical for forming the mitotic spindle during cell division.

  • Mitotic Arrest: By disrupting microtubule formation, this compound causes cell cycle arrest at the G2/M phase [2] [1]. Cells are blocked in mitosis, preventing proper chromosome segregation.
  • Apoptosis Induction: The sustained mitotic arrest acts as a potent trigger for programmed cell death or apoptosis [1]. This is a common downstream consequence of failed mitosis.
  • Anti-Angiogenic Effects: As a vascular disrupting agent (VDA), this compound also targets tumor vasculature. It disrupts the capillary tubules of tumor endothelial cells, leading to reduced tumor blood flow and central tumor necrosis [3] [4].

The following diagram illustrates the sequential mechanism of this compound-induced apoptosis.

G This compound This compound TubulinBinding Binds Colchicine Site on β-Tubulin This compound->TubulinBinding Inhibition Inhibits Tubulin Polymerization TubulinBinding->Inhibition Disruption Disrupts Mitotic Spindle Formation Inhibition->Disruption Arrest Cell Cycle Arrest at G2/M Phase Disruption->Arrest Apoptosis Induces Apoptosis Arrest->Apoptosis

Key Experimental Evidence

The proposed mechanism is supported by several key experimental findings:

  • Direct Structural Evidence: X-ray crystallography of the this compound-tubulin complex (at 2.5 Å resolution) confirmed that this compound binds to the colchicine site. Key interaction involves a hydrogen bond between the oxygen of this compound's 4'-methoxy group and the CYSβ241 residue of tubulin [2].
  • Biochemical Assays: In vitro tubulin polymerization assays directly demonstrate that this compound inhibits the assembly of tubulin into microtubules in a dose-dependent manner [2].
  • Cellular Phenotype: Immunofluorescence assays in treated cancer cells show disrupted microtubule networks and failure to form proper mitotic spindles, providing visual confirmation of the mechanism [2].
  • Cell Cycle Analysis: Flow cytometry after propidium iodide staining is a standard method to confirm the accumulation of cells in the G2/M phase following this compound treatment [2] [1].
  • Apoptosis Detection: Apoptosis is confirmed through various assays, including:
    • Caspase Activation: Measuring the activation of executioner caspases-3 and -7 [4].
    • Membrane Changes: Using Annexin V staining to detect phosphatidylserine externalization, a hallmark of early apoptosis [3].

Clinical Development and Challenges

This compound has progressed to Phase I/II clinical trials for anaplastic thyroid cancer [2] [5]. Despite its potent antitumor and anti-angiogenic activity, its clinical development is challenged by cardiovascular toxicity and neurotoxicity, which are common side effects associated with many microtubule-targeting agents [2] [1]. Research into structural analogs aims to develop compounds with improved therapeutic windows [6] [3].

References

Crolibulin vascular disruption agent VDA mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Crolibulin's mechanism begins by binding to the colchicine site on β-tubulin, which lies at the interface of the α and β subunits [1]. This binding has several critical consequences:

  • Inhibition of Tubulin Polymerization: By binding to tubulin, this compound prevents the protein from assembling into microtubules, which are critical components of the cytoskeleton [2] [1].
  • Destabilization of the Endothelial Cytoskeleton: In tumor endothelial cells, this disruption of microtubules leads to a profound change in cell shape. The cells round up, damaging the vessel structure [3] [4].
  • Vascular Collapse: The rounding of endothelial cells increases vascular permeability and leakage, causing blood flow to slow and eventually cease. This leads to massive ischemia (oxygen deprivation) downstream [3] [5].
  • Induction of Apoptosis: The subsequent collapse of the tumor's blood supply triggers widespread cancer cell death via apoptosis and necrosis within the tumor core [6] [7].

This sequence of vascular disruption is summarized in the following pathway:

G Start This compound Administration A Binds Colchicine Site on Tubulin Start->A B Inhibits Tubulin Polymerization A->B C Disrupts Endothelial Cell Cytoskeleton B->C D Endothelial Cells Round Up C->D E Increased Vascular Permeability & Leakage D->E F Vascular Collapse & Blood Flow Shutdown E->F G Tumor Ischemia (Oxygen Deprivation) F->G H Massive Tumor Cell Death (Apoptosis & Necrosis) G->H

Quantitative Evidence from Preclinical and Clinical Studies

Functional imaging technologies have been vital in quantifying this compound's effects in both animal models and human trials. Key findings are summarized in the table below.

Study Model Imaging Modality Key Quantitative Findings Reference
Phase 1 Clinical Trial (11 subjects) DCE-MRI & DW-MRI Significant correlation between plasma drug concentration (Cmax) and reduction in tumor perfusion (AUC90s). Correlation between drug exposure (AUC) and increase in poorly perfused tumor fraction (low ADC, low ve). [8]

| Subcutaneous & Orthotopic Prostate Cancer Models | Contrast-Enhanced MRI | Significant reduction in contrast agent uptake 24 hours post-treatment, indicating reduced blood flow. | [9] | | Orthotopic Glioma Models | Bioluminescence (BLI) & MRI | Reduction in blood flow within hours of treatment. Significant increase in median survival of treated animals. | [7] | | Head & Neck Cancer Xenografts | Photoacoustic (PAI) & BOLD MRI | Significant reduction in tumor hemodynamic response 24 hours post-crolibulin. | [8] |

Detailed Experimental Protocols for Preclinical Evaluation

The efficacy of this compound as a VDA has been validated through standardized preclinical experiments. Here are detailed methodologies for key assays:

In Vivo Efficacy and Vascular Disruption in Mouse Models
  • Animal Models: Studies frequently use human cancer cell lines (e.g., U87 glioma, Myc-CaP prostate) implanted subcutaneously or orthotopically in immunodeficient or syngeneic mice [7] [9].
  • Drug Administration: this compound is typically administered intravenously. A common dose used in preclinical studies is 20 mg/kg [9].
  • Tumor Assessment: Tumor volume is tracked with calipers. For survival studies, animals are monitored until they reach a predefined humane endpoint [7].
Non-Invasive Imaging of Vascular Response

Imaging is performed at baseline and at specific time points (e.g., 2, 24, and 48 hours) after this compound administration.

  • Dynamic Contrast-Enhanced MRI (DCE-MRI):
    • Procedure: A contrast agent (e.g., albumin-Gd-DTPA) is injected intravenously. A series of T1-weighted MR images are acquired before and after contrast injection to track its uptake and washout in the tumor [9].
    • Analysis: Quantitative parameters like Ktrans (volume transfer constant), ve (extracellular extravascular volume fraction), and semi-quantitative measures like AUC90s (area under the gadolinium curve at 90 seconds) are calculated. A decrease in these values indicates reduced blood flow and vascular permeability [8].
  • Diffusion-Weighted MRI (DW-MRI):
    • Procedure: This technique measures the random motion of water molecules in tissue.
    • Analysis: The Apparent Diffusion Coefficient (ADC) is calculated. A drop in ADC shortly after treatment can indicate cell swelling, while a later increase often correlates with cell death [8].
  • Bioluminescence Imaging (BLI):
    • Procedure: Mice are implanted with tumor cells engineered to express luciferase. The substrate D-luciferin is injected, and the resulting light emission is captured by a sensitive camera [7] [9].
    • Analysis: A reduction in bioluminescence signal after VDA treatment can indicate reduced delivery of the luciferin substrate due to compromised blood flow [9].
Ex Vivo Histopathological Corrosion
  • Tissue Collection: After final imaging, tumors are excised, fixed in formalin, and paraffin-embedded.
  • Immunohistochemistry (IHC): Tissue sections are stained with:
    • Anti-CD31 Antibody: To highlight endothelial cells and allow for microvessel counting. A significant reduction in microvessel density confirms vascular damage [9].
  • Histology:
    • Hematoxylin and Eosin (H&E) Staining: To evaluate the extent of necrosis. VDA-treated tumors typically show extensive central necrosis compared to controls [7] [9].

Research Implications and Clinical Translation

Research supports that this compound is most effective in combination with other therapies. Since VDAs primarily destroy the central tumor core, a viable rim of tumor cells often remains and can regrow [10] [5]. Therefore, combining this compound with therapies that target this rim—such as chemotherapy, radiotherapy, anti-angiogenic agents (e.g., bevacizumab), or immunotherapy—is a logical strategy to improve overall efficacy [10] [5].

References

Crolibulin binding site on beta-tubulin colchicine domain

Author: Smolecule Technical Support Team. Date: February 2026

Crolibulin at a Glance

This compound (also known as EPC2407) is a small-molecule vascular disrupting agent (VDA) that binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics [1] [2]. This leads to apoptosis and the collapse of tumor vasculature.

The table below summarizes its core profile:

Attribute Description
Molecular Target Colchicine Binding Site (CBS) on β-tubulin [1] [2]
Primary Mechanism Binds to CBS, inhibits tubulin polymerization, destabilizes microtubules [1] [2]
Key Therapeutic Effect Anti-vascular and apoptotic effects in tumors; arrests cell cycle at G2/M phase [1] [2]
Clinical Status Has undergone Phase I/II clinical trials (NCT00423410) [1]

The Colchicine Binding Site (CBS)

The CBS is a promiscuous binding pocket located primarily at the interface between the α- and β-tubulin subunits [3]. Binding of inhibitors like this compound to this site locks tubulin in a curved conformation, preventing the necessary straightening for polymerization and leading to microtubule destabilization [3].

The following diagram illustrates the general experimental workflow used to discover and characterize CBSIs like this compound:

G cluster_1 Key Experiments for CBSI Validation Start Start: Drug Discovery ML Ligand-Based Virtual Screening (Machine Learning Models) Start->ML Dock Structural-Based Screening (Molecular Docking) ML->Dock Synthesis Chemical Synthesis & In Vitro Bioassay Dock->Synthesis Mech Mechanism of Action Studies Synthesis->Mech IF Immunofluorescence Assay (Microtubule Network Disruption) Mech->IF Poly Tubulin Polymerization Inhibition Assay Mech->Poly Comp Competitive Binding Assay (Colchicine Displacement) Mech->Comp Cell Cell-based Assays (Cytotoxicity, Cell Cycle G2/M Arrest) Mech->Cell

General workflow for discovering and characterizing colchicine-binding site inhibitors (CBSIs) like this compound.

Quantitative & Comparative Data

This compound's potency is often benchmarked against other CBSIs, such as the natural product Combretastatin A-4 (CA-4). The table below summarizes comparative data from anti-proliferative activity assays:

Table 1: In Vitro Anti-Proliferative Activity (IC₅₀, μM) [2]

Compound HT-29 (Colon) A549 (Lung) MKN-45 (Gastric) MDA-MB-231 (Breast) SMMC-7721 (Liver)
This compound 0.05 0.09 0.12 0.10 1.22
Combretastatin A-4 (CA-4) 0.03 0.05 0.07 0.04 0.06
Novel Compound 5k 0.02 0.05 0.06 0.04 0.21

Note: The novel compound 5k, a 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivative, was designed using this compound's structure as a starting point and shows superior potency in some cell lines [2].

Clinical studies have also quantified this compound's effects using medical imaging. In a Phase I trial, Dynamic Contrast-Enhanced MRI (DCE-MRI) showed a strong correlation between higher plasma drug concentration (AUC) and a reduction in tumor perfusion parameters (AUC₉₀ₛ), while Diffusion-Weighted MRI (DW-MRI) detected an increase in the Apparent Diffusion Coefficient (ADC), suggestive of cell swelling 2-3 days post-treatment [1].

Detailed Experimental Protocols

To validate that a novel compound shares this compound's mechanism of action, the following key experiments are conducted.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures a compound's ability to inhibit microtubule formation [2] [4].

  • Procedure: Purified tubulin is suspended in a GTP-supplemented polymerization buffer. The test compound is added, and tubulin is induced to polymerize by raising the temperature. The increase in turbidity (optical density at 340 nm) is monitored over time. A CBSI will suppress the rate and extent of this increase.
  • Key Controls: Include a vehicle control (DMSO) and a reference inhibitor like colchicine or CA-4.
Cell-Based Immunofluorescence Assay

This assay visualizes the disruption of the cellular microtubule network [2] [4].

  • Procedure: Cancer cells are treated with the test compound, then fixed, permeabilized, and stained with an antibody against α-tubulin and a fluorescent secondary antibody. The nuclei are counterstained. Cells are visualized using fluorescence microscopy.
  • Expected Outcome: Untreated cells show long, filamentous microtubule structures. Cells treated with an effective CBSI show a collapsed, diffuse tubulin signal, indicating depolymerization.
Colchicine Competitive Binding Assay

This experiment confirms direct binding to the colchicine site [2] [4].

  • Procedure: A fixed concentration of tubulin is incubated with a fluorescent colchicine analog and increasing concentrations of the test compound. The fluorescence intensity is measured.
  • Data Analysis: If the test compound binds to the colchicine site, it will compete with the fluorescent probe, causing a concentration-dependent decrease in fluorescence. The IC₅₀ value for this displacement can be calculated.

Strategic Implications for Drug Development

The research into this compound and similar compounds highlights several key strategic points:

  • Overcoming Drug Resistance: CBSIs are generally less susceptible to multidrug resistance mediated by P-glycoprotein efflux compared to taxane-site binders, making them a valuable therapeutic strategy [5] [4] [3].
  • Isotype Selectivity: Different β-tubulin isotypes can have varying affinities for CBSIs. For example, the βIII isotype has a slower colchicine on-rate and lower affinity [6] [7]. Understanding these differences is crucial for designing targeted therapies with reduced toxicity.
  • Rational Drug Design: The core structure of this compound, particularly the cyano group and the aromatic A-ring, are considered essential for its biological activity. This knowledge has been successfully used to design novel, more potent derivatives using strategies like bioisosterism, where the chromene moiety is replaced with scaffolds like imidazo[1,2-a]pyridine-8-carbonitrile [2].

I hope this structured technical overview provides a solid foundation for your research and development efforts.

References

Crolibulin preclinical research and discovery timeline

Author: Smolecule Technical Support Team. Date: February 2026

Structural Biology and Mechanism of Action

A significant advancement in understanding crolibulin's mechanism came from X-ray crystallography. The 2.5 Å resolution crystal structure of this compound in complex with tubulin provides a clear rationale for its activity [1] [2].

  • Binding Site: this compound binds to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits [1].
  • Key Interactions: The structure reveals that the 3'-bromo,4',5'-dimethoxybenzene ring of this compound binds deep within a hydrophobic pocket of β-tubulin. The bromine atom forms hydrophobic contacts with residues βAla250 and βLeu255. The 7-methoxy group on the chromene ring is oriented toward α-tubulin, interacting with residues αThr179 and αVal181 [1].
  • Functional Outcome: This binding inhibits the polymerization of tubulin into microtubules, disrupting microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells [1] [3].

The following diagram illustrates the mechanism of action and signaling consequences of this compound binding to tubulin.

G This compound This compound BindTubulin Binds Colchicine Site on β-Tubulin This compound->BindTubulin InhibitPoly Inhibits Tubulin Polymerization BindTubulin->InhibitPoly MicrotubuleDisrupt Microtubule Disruption InhibitPoly->MicrotubuleDisrupt G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisrupt->G2M_Arrest VascularDisrupt Disrupts Tumor Vasculature MicrotubuleDisrupt->VascularDisrupt Apoptosis Induces Apoptosis G2M_Arrest->Apoptosis AntiAngio Anti-angiogenic Effects VascularDisrupt->AntiAngio

Preclinical Experimental Models and Protocols

Key preclinical experiments validated this compound's efficacy and mechanism. The methodologies below are based on reported studies.

Tubulin Polymerization Assay

This biochemical assay directly measures the drug's effect on microtubule assembly [1].

  • Principle: The rate of tubulin polymerization is monitored by an increase in light scattering or fluorescence.
  • Detailed Protocol:
    • Purification: Porcine brain tubulin is purified and kept on ice to prevent premature polymerization.
    • Reaction Setup: Tubulin (typically 2-3 mg/mL) is suspended in a polymerization buffer (containing GTP and glycerol) in the presence or absence of this compound.
    • Measurement: The reaction mixture is transferred to a pre-warmed cuvette in a spectrophotometer. The increase in absorbance at 350 nm (a measure of turbidity) is monitored over time at 37°C.
    • Analysis: The polymerization curves of the this compound-treated sample are compared to a vehicle control and a known inhibitor (e.g., colchicine). Inhibition is evidenced by a decreased rate and extent of turbidity increase.
Cell-Based Anti-Proliferation Assay

This measures the compound's ability to kill cancer cells in culture [1].

  • Principle: The viability of cells treated with a range of drug concentrations is quantified, often using metabolic dyes.
  • Detailed Protocol:
    • Cell Seeding: Human cancer cell lines (e.g., prostate, glioma) are seeded into 96-well plates and allowed to adhere.
    • Dosing: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).
    • Viability Measurement: A reagent like MTT or WST-8 is added. Viable cells metabolize this dye to a colored formazan product.
    • Analysis: The absorbance is measured. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Models

These experiments test the drug's efficacy in a living organism [3].

  • Principle: Human tumor cells are implanted into immunodeficient mice, and the drug's effect on tumor growth is monitored.
  • Detailed Protocol:
    • Tumor Implantation: Cancer cells are subcutaneously injected into mice.
    • Dosing Regimen: Once tumors reach a palpable size, mice are randomized into groups and treated with this compound or vehicle control via intravenous or intraperitoneal injection.
    • Efficacy Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
    • Additional Analyses: Tumor tissues can be analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and blood vessel density (e.g., CD31).
Preclinical Vascular Disruption Assessment

Specialized imaging techniques are used to visualize the drug's effect on tumor blood vessels [3].

  • Principle: Functional MRI and photoacoustic imaging can detect changes in tumor blood flow and oxygenation.
  • Detailed Protocol (Photoacoustic Imaging & BOLD MRI):
    • Tumor Model: Mice with established tumors are used.
    • Baseline Scan: Oxygenated (HbO₂) and deoxygenated (HbR) hemoglobin levels are measured using photoacoustic imaging. BOLD MRI is performed to assess baseline oxygenation.
    • Drug Administration: this compound is administered.
    • Post-Treatment Scan: Imaging is repeated 24 hours post-treatment.
    • Analysis: A significant reduction in the hemodynamic response to carbogen challenge and a decrease in HbO₂ after this compound treatment indicate vascular disruption [3].

Clinical Translation and Biomarker Development

The transition to clinical trials involved using advanced imaging to confirm the mechanism of action in humans and to identify potential biomarkers for dose selection [3].

A Phase 1 clinical trial (NCT00423410) employed Dynamic Contrast-Enhanced (DCE) MRI and Diffusion-Weighted (DW) MRI to assess the pharmacodynamic effects of this compound in patients with advanced solid tumors [3].

  • Objective: To identify imaging biomarkers correlating with this compound pharmacokinetics (e.g., plasma Cmax and AUC).
  • Protocol Summary:
    • Imaging: Patients underwent MRI at baseline and 2-3 days post-crolibulin treatment.
    • Parameter Mapping: From DCE-MRI, quantitative maps of Kᵗʳᵃⁿˢ (measure of permeability and blood flow) and vₑ (extracellular extravascular volume) were generated. From DW-MRI, the Apparent Diffusion Coefficient (ADC), which reflects cell density and viability, was calculated.
    • Analysis: A strong correlation was found between higher plasma drug levels and a combination of (i) reduced tumor perfusion (AUC₉₀ₛ) and (ii) an increase in tumor fraction with low vₑ, suggestive of cell swelling. Higher drug exposure was also correlated with an increase in tumor fraction with low ADC, indicating cytotoxic effects [3].

The table below summarizes the key clinical imaging findings and their biological interpretation.

MRI Parameter Change Post-Crolibulin Proposed Biological Interpretation
AUC₉₀ₛ (DCE-MRI) Decrease Reduced tumor perfusion / blood flow.
vₑ (Extracellular Volume) Decrease in some regions Possible cell swelling, reducing the extracellular space.
ADC (Diffusion) Decrease in some regions Increased cellularity or loss of membrane integrity, reflecting cytotoxic effect.

Based on the search results, the preclinical and early clinical data for this compound is compelling, particularly its dual mechanism of directly killing cancer cells and disrupting tumor vasculature.

References

Crolibulin crystal structure with tubulin PDB 6JCJ

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Structure Determination

The high-resolution structure of the tubulin-crolibulin complex was solved using X-ray crystallography at a resolution of 2.5 Å [1] [2]. The key experimental parameters and methodology are summarized below.

Table 1: Crystallization and Data Collection Parameters for PDB 6JCJ [1] [2]

Parameter Specification
PDB ID 6JCJ
Resolution 2.5 Å
Space Group P 21 21 21
Unit Cell Dimensions a=105.544 Å, b=157.329 Å, c=184.031 Å; α=β=γ=90°
Crystallization Method Vapor diffusion, hanging drop
Crystallization Condition 6% PEG 4000, 8% Glycerol, 0.1 M MES, 30 mM CaCl₂, 30 mM MgCl₂, pH 6.7
Temperature 293 K (20 °C)
Protein Complex α/β-tubulin, RB3 stathmin-like domain (SLD), tubulin tyrosine ligase (T2R-TTL)
Data Collection Source Shanghai Synchrotron Radiation Facility (SSRF), Beamline BL19U1
Wavelength 0.9798 Å
Refinement Software REFMAC
R-work / R-free 0.24078 / 0.28185 (Depositor); 0.24 / 0.28 (DCC)

The experimental workflow involved soaking the crolibulin compound into pre-formed crystals of a protein complex, a common technique for determining ligand-bound structures [1]. The overall workflow from protein preparation to structure refinement is illustrated below.

G P1 Protein Complex Expression & Purification (T2R-TTL) P2 Crystallization P1->P2 P3 Ligand Soaking (this compound) P2->P3 P4 X-ray Data Collection (SSRF Beamline BL19U1) P3->P4 P5 Structure Solution (Molecular Replacement) P4->P5 P6 Model Building & Refinement P5->P6 P7 PDB Deposition (6JCJ) P6->P7

Experimental workflow for determining the tubulin-crolibulin complex structure.

Molecular Binding Interactions of this compound

The crystal structure reveals that this compound binds to the colchicine binding site (CBS) of tubulin, which is located at the interface between the α and β subunits [1] [3]. The binding is primarily mediated by the 3'-bromo-4',5'-dimethoxyphenyl ring of this compound, which inserts deeply into a core hydrophobic pocket on β-tubulin [1].

Table 2: Key Interactions between this compound and β-Tubulin Residues [1]

This compound Moieties Tubulin Residues Interaction Type
3'-bromo-4',5'-dimethoxyphenyl ring βTyr200, βVal236, βLeu240, βLeu246, βAla248, βLeu253, βAla314, βIle316, βAla352, βIle368 Hydrophobic interactions
4'-methoxy group βAsn249 (backbone NH) Hydrogen bond
5'-methoxy group βLys254, βGlu55 (via water) Potential polar interaction
Chromene core βLys254, βGlu55 (via water) Potential polar interaction
Cyan group βCys241 (backbone NH) Hydrogen bond

The overall binding mode and the specific residues forming the binding pocket are visualized in the following interaction network.

G cluster_a β-Tubulin Binding Pocket C This compound H1 Hydrophobic Core (βTyr200, βVal236, βLeu240, βLeu246, βAla248, βLeu253, βAla314, βIle316, βAla352, βIle368) C->H1 Bromo-dimethoxyphenyl Ring H2 Hydrogen Bond (βAsn249, βCys241) C->H2 4'-methoxy & Cyan Group H3 Polar Interactions (βLys254, βGlu55) C->H3 5'-methoxy & Chromene Core

Key interaction network between this compound and the β-tubulin binding pocket.

Rationale for Drug Design & SAR Validation

The structure of the tubulin-crolibulin complex provides a solid experimental basis for understanding its mechanism of action and for designing improved derivatives [1].

  • Mechanism of Action: By binding to the colchicine site, this compound inhibits microtubule polymerization, disrupting cytoskeleton dynamics and leading to cell cycle arrest at the G2/M phase, which triggers apoptosis in rapidly dividing cancer cells [1].
  • SAR Validation: The crystal structure explains previously observed structure-activity relationship (SAR) data. It confirms why a bromine atom at the 3' position is favorable (fits into the hydrophobic pocket), and why modifications at the 7-position of the chromene ring are well-tolerated (oriented toward the solvent) [1].
  • Addressing Toxicity: The detailed binding map offers a path to mitigate this compound's cardiovascular and neurotoxicity [1]. By modifying peripheral groups that do not affect anti-tumor efficacy, especially at the solvent-exposed 7-position, researchers can aim to improve the drug's therapeutic index [1].

Additional Structural Features

The crystal structure also contains three magnesium atoms and two bromine atoms (one from this compound) [4]. Furthermore, two calcium-binding sites were identified in the structure, with coordination involving residues such as Asp39, Thr41, Gly44, and Glu55 of β-tubulin [4].

References

Crolibulin scientific overview for researchers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Structural Biology

Crolibulin exerts its anticancer effects by targeting tubulin, the building block of microtubules.

  • Binding Site: It binds to the colchicine-binding site on β-tubulin [1]. This binding inhibits the polymerization of tubulin into microtubules, a critical process for maintaining cell structure and enabling cell division [2] [3].
  • Cellular Consequences: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) [3] [1]. It also acts as a vascular disrupting agent (VDA), damaging the existing blood vessels that supply tumors [4].
  • Structural Insights: The crystal structure of the this compound-tubulin complex (resolution: 2.5 Å) provides a clear rationale for its activity [1]. The 3′-bromo-4′,5′-dimethoxyphenyl ring of this compound inserts deeply into a hydrophobic pocket in β-tubulin, while the chromene core and nitrile group form additional interactions that stabilize the complex [1]. This structural information is valuable for structure-based drug design.

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for structural determination:

G This compound This compound TubulinBinding Binds to colchicine site on β-tubulin This compound->TubulinBinding InhibitPolymerization Inhibits tubulin polymerization TubulinBinding->InhibitPolymerization DisruptMicrotubules Disrupts microtubule dynamics InhibitPolymerization->DisruptMicrotubules CellCycleArrest Cell cycle arrest at G2/M phase DisruptMicrotubules->CellCycleArrest VascularDisrupt Disrupts tumor vasculature (VDA) DisruptMicrotubules->VascularDisrupt Apoptosis Induces apoptosis CellCycleArrest->Apoptosis ExperimentalWorkflow Experimental Structure Workflow ProteinComplex Prepare T2R-TTL tubulin complex ExperimentalWorkflow->ProteinComplex SoakDrug Soak with This compound ProteinComplex->SoakDrug XRayCrystallography X-ray crystallography (2.5 Å resolution) SoakDrug->XRayCrystallography Structure Determine complex structure (PDB) XRayCrystallography->Structure

Figure 1: this compound's mechanism of action and key experimental workflow for structural determination.

Preclinical Efficacy & Toxicity Data

In vitro studies demonstrate this compound's potent antiproliferative activity across various human cancer cell lines, as shown in the table below.

Cell Line Cancer Type IC₅₀ (μM) Experimental Context
NCI-H460 Non-small cell lung cancer 0.03 [3] Antiproliferative activity after 72 hrs (MTT assay)
MKN-45 Gastric cancer 0.17 [3] Antiproliferative activity after 72 hrs (MTT assay)
A549 Non-small cell lung cancer 0.39 [3] Antiproliferative activity after 72 hrs (MTT assay)
HT-29 Colorectal adenocarcinoma 0.55 [3] Antiproliferative activity after 72 hrs (MTT assay)

Despite promising efficacy, preclinical and clinical studies have identified significant cardiovascular toxicity and neurotoxicity as dose-limiting side effects, which have restricted its clinical development [3] [1].

Key Experimental Protocols

For researchers looking to work with this compound, here are methodologies from key studies.

  • In Vitro Tubulin Polymerization Assay: This is a standard method to directly observe the compound's effect on microtubule dynamics. The assay typically uses purified porcine brain tubulin. The reaction mixture, containing tubulin and the drug in a suitable buffer, is induced to polymerize, and the change in turbidity (optical density) is measured over time at 37°C. Inhibitors like this compound will reduce the rate and extent of the OD increase [1].
  • Crystallography for Structure Determination: The detailed 3D structure of the this compound-tubulin complex was determined by X-ray crystallography. Researchers used a protein complex of α/β-tubulin, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL). This compound was "soaked" into crystals of this complex, and the structure was solved at 2.5 Å resolution, revealing the precise binding interactions [1].
  • Cell-Based Viability and Apoptosis Assays: The common MTT assay is used to measure cell viability and proliferation after 72 hours of drug exposure [3]. To investigate the mechanism of cell death, assays for caspase 3/7 activation (key enzymes in apoptosis) are employed. Furthermore, cell cycle analysis via flow cytometry can confirm arrest at the G2/M phase [5].

Research Context & Rational Design

This compound is a derivative of 4-aryl-4H-chromenes, which are considered synthetically feasible analogs of natural tubulin inhibitors like podophyllotoxin [1]. This class of compounds was identified as potent apoptosis inducers through high-throughput screening [1]. A major advantage of colchicine-binding site inhibitors like this compound is their potential to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux, a common challenge with taxanes and vinca alkaloids [2].

References

Crolibulin in vitro assay protocol for tubulin polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Crolibulin as a Tubulin Polymerization Inhibitor

This compound (also known as EPC2407) is a small molecule derivative of the 4-Aryl-4H-chromenes class and functions as a microtubule-destabilizing agent [1] [2]. It inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis (cell death) in cancer cells [1]. It is classified as a Colchicine Binding Site Inhibitor (CBSI), meaning it binds to the interface of α- and β-tubulin at the same site as the natural product colchicine [1] [3].

The crystal structure of this compound in complex with tubulin has been determined, which confirms its binding mode and aids in understanding its mechanism of action and for structure-based drug design [1] [2].

Standard In Vitro Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a common method to directly observe a compound's effect on microtubule dynamics. The general protocol involves monitoring the increase in turbidity (absorbance at 340 nm) of a tubulin solution over time, as polymerization results in more light scattering [4] [5] [6].

Here is a summary of the key components and steps for a typical assay, which can be adapted for testing this compound:

Table 1: Key Reagents and Equipment for Tubulin Polymerization Assay

Component/Parameter Specification Purpose & Notes
Tubulin Source Purified mammalian tubulin (e.g., from porcine brain) [6] The substrate for polymerization.
Assay Buffer 80 mmol/L PIPES (pH 6.9), 2 mmol/L MgCl2, 0.5 mmol/L EGTA, 1 mmol/L GTP, 15% glycerol [4] Provides optimal physiological conditions for polymerization. GTP is a crucial energy source.
Test Compound This compound, dissolved in DMSO [5] A solvent control (DMSO alone) should be included.
Positive Controls Paclitaxel (stabilizer), Vincristine (destabilizer) [5] Validate the assay system.
Equipment Spectrophotometer or ELISA plate reader [4] [5] To measure absorbance at 340 nm.
Key Parameter Absorbance at 340 nm [4] [5] Measured every minute to track polymerization kinetics.
Incubation Temp. 37°C [4] [5] The assay plate must be pre-warmed to this temperature.

Table 2: Generic Experimental Workflow

Step Action Details
1. Pre-warming Pre-warm a 96-well plate and the assay buffer in a spectrophotometer at 37°C [5]. A critical step for initiating rapid and consistent polymerization.
2. Mixture Prep In the pre-warmed plate, mix the Tubulin Polymerization (TP) buffer with the test drug (e.g., this compound) [5]. Drug concentrations are prepared by dilution from a DMSO stock.
3. Reaction Start Immediately add tubulin protein to the mixture to initiate polymerization [5]. Final reaction volume is typically 100-120 µL.
4. Data Collection Immediately start recording the absorbance at 340 nm every minute for 30-60 minutes at 37°C [4] [5]. The kinetic data will generate a polymerization curve (Lag, Growth, Plateau phases).

The workflow can be visualized as follows:

G Start Start Assay Preparation PreWarm Pre-warm buffer and 96-well plate at 37°C Start->PreWarm PrepareMix Prepare reaction mixture: Buffer + Test Drug (this compound) PreWarm->PrepareMix Initiate Initiate polymerization by adding Tubulin protein PrepareMix->Initiate Measure Measure absorbance at 340 nm every minute for 30-60 min Initiate->Measure Analyze Analyze polymerization kinetics curve Measure->Analyze

Application Notes for Researchers

When applying the generic protocol to study this compound, consider the following points:

  • Expected Result: Compared to a vehicle (DMSO) control, this compound is expected to inhibit tubulin polymerization, resulting in a flatter curve with a reduced slope and a lower final absorbance plateau [1].
  • Concentration Range: The published literature does not specify an exact concentration for this compound in this assay. A dose-response experiment using a range of concentrations (e.g., 1-50 µM) is necessary to determine its potency (IC50).
  • Commercial Kits: Companies like Cytoskeleton Inc. offer standardized, commercially available tubulin polymerization assay kits (e.g., CytoDYNAMIX Screen 03) which include all necessary purified components and a detailed protocol, ensuring reproducibility [5] [6].
  • Binding Confirmation: To conclusively prove that this compound binds to the colchicine site, a competitive binding assay can be performed, which is also offered as a service by specialized companies [6].

References

Crolibulin IC50 values in HT-29 and A549 cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Crolibulin IC₅₀ Values in Human Cancer Cell Lines

The table below summarizes the quantitative data on this compound's antiproliferative activity from key studies. The potency is measured by the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of cell growth in vitro. Lower values indicate greater potency [1] [2].

Cell Line Cancer Type This compound IC₅₀ (μM) Positive Control (CA-4) IC₅₀ (μM) Experimental Details

| HT-29 | Colorectal Carcinoma | 0.55 [1] & 0.52 [2] | Ranged from 0.003 to 0.010 (in the same study) [2] | Assay: MTT Incubation Time: 72 hours [1] [2] | | A549 | Lung Adenocarcinoma | 0.39 [1] | Ranged from 0.003 to 0.010 (in the same study) [2] | Assay: MTT Incubation Time: 72 hours [1] [2] | | MKN-45 | Gastric Carcinoma | 0.17 [1] | Information missing | Assay: MTT Incubation Time: 72 hours [1] | | NCI-H460 | Large Cell Lung Cancer | 0.03 [1] | Information missing | Assay: MTT Incubation Time: 72 hours [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The primary method used to determine the IC₅₀ values for this compound in the provided data is the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cellular proliferation and cytotoxicity [1] [2].

1. Principle Yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The intensity of the dissolved formazan solution, measured spectrophotometrically, is directly proportional to the number of viable cells.

2. Reagents and Materials

  • Cell Lines: HT-29 (colorectal adenocarcinoma), A549 (lung carcinoma), etc.
  • Compound: this compound (EPC2407). A typical stock solution of 10 mM is prepared in DMSO and stored at -20°C [1].
  • MTT Reagent: Commonly a 5 mg/mL solution in PBS.
  • Solvent for Formazan Crystals: DMSO or acidified isopropanol.
  • Equipment: Cell culture incubator (37°C, 5% CO₂), multi-channel pipettes, 96-well microplate reader capable of measuring absorbance at 570 nm.

3. Procedure 1. Cell Seeding: Seed cells in a 96-well plate at a density that ensures cells are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells/well in 100 μL of complete medium). 2. Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume growth. 3. Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should typically be ≤0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 μL of the compound-containing media. Include wells for negative control (medium with solvent only) and blank control (medium without cells). 4. Incubation: Incubate the plate for the desired duration (e.g., 72 hours) [1] [2]. 5. MTT Application: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours. 6. Solubilization: Carefully remove the medium and add 100-150 μL of DMSO to each well to dissolve the formed formazan crystals. 7. Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm to correct for background.

4. Data Analysis

  • Calculate the percentage of cell viability for each well: % Viability = (Mean Absorbance of Treated Well - Mean Absorbance of Blank) / (Mean Absorbance of Control - Mean Absorbance of Blank) * 100.
  • Generate a dose-response curve by plotting % Viability against the logarithm of the compound concentration.
  • The IC₅₀ value is determined from the curve as the concentration that inhibits cell viability by 50%.

Mechanism of Action and Workflow

This compound is a small molecule that functions as a tubulin polymerization inhibitor, specifically binding to the colchicine-binding site on β-tubulin [3] [1]. This binding disrupts the dynamic equilibrium of microtubule assembly, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism and experimental assessment of this compound:

G Start This compound Treatment MOA Binds Colchicine Site on β-Tubulin Start->MOA Effect Inhibits Tubulin Polymerization MOA->Effect Outcome1 Microtubule Depolymerization Effect->Outcome1 Outcome2 Cell Cycle Arrest at G2/M Phase Outcome1->Outcome2 Assay1 Immunofluorescence Assay Outcome1->Assay1 Detects Outcome3 Induction of Apoptosis Outcome2->Outcome3 Assay2 Cell Cycle Analysis by Flow Cytometry Outcome2->Assay2 Measures Assay3 MTT Cytotoxicity Assay (IC₅₀) Outcome3->Assay3 Quantifies

Key Research Considerations

  • Toxicity Profile: While this compound demonstrates potent antitumor activity, be aware that its clinical development is associated with significant cardiovascular toxicity and neurotoxicity [3] [1]. This is a critical factor in preclinical research.
  • Comparative Potency: The provided data shows that while this compound is potent, newer research compounds (e.g., compound 5k from [2]) have been reported to exhibit superior IC₅₀ values in the low nanomolar range against the same cell lines.
  • Solubility and Handling: this compound has limited aqueous solubility. It is typically dissolved in DMSO for in vitro studies, and final DMSO concentrations in cell culture should be optimized to avoid cytotoxic effects [1].

References

Comprehensive Application Notes and Protocols for Crolibulin Beta Testing in Tumor Cell Proliferation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crolibulin

This compound (formerly known as EPC2407) is a small molecule tubulin polymerization inhibitor with promising antineoplastic activity. This 4H-chromene analog represents a novel class of vascular disrupting agents (VDAs) that target both tumor cells and the tumor vasculature. This compound exerts its antitumor effects through dual mechanisms: direct inhibition of cancer cell proliferation and disruption of established tumor blood vessels. The compound binds specifically to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into functional microtubules, which leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately inhibition of tumor cell proliferation [1].

This compound has demonstrated potent activity against various experimental tumors and has progressed to Phase I/II clinical trials for anaplastic thyroid cancer and other solid tumors. Its chemical structure features a 4H-chromene-3-carbonitrile scaffold with specific substitutions that enhance its binding to tubulin. The molecular formula is C₁₈H₁₇BrN₄O₃ with a molecular weight of 417.26 g/mol. The compound has shown particular promise in targeting highly vascularized tumors including those of the lung, gastrointestinal tract, ovaries, and breast [2] [1].

Key Experimental Findings and Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. The activity is quantified through half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell proliferation.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type IC₅₀ Value Experimental Context Citation
HT-29 Colon cancer 0.52 μM Monoculture [1]
Various Multiple <1 μM Broad-spectrum screening [3]
SK-BR-3 Breast cancer 0.015 μM Monoculture with lapatinib [4]
SK-BR-3 Breast cancer 0.581 μM Co-culture with HMF fibroblasts [4]
SK-BR-3 Breast cancer 1.162 μM Co-culture with CCD-1068Sk fibroblasts [4]

The data reveals that this compound maintains sub-micromolar potency across diverse cancer types, with particularly strong activity in colon cancer models. Interestingly, the tumor microenvironment significantly influences drug sensitivity, as evidenced by the reduced potency in co-culture systems with specific fibroblast types [4]. This compound has also shown efficacy against multi-drug resistant cell lines, highlighting its potential for addressing treatment-resistant cancers [1].

In Vivo and Clinical Findings

In phase I clinical studies (NCT00423410), this compound was administered to patients with advanced solid tumors at doses ranging from 13-24 mg/m². Quantitative MRI assessments revealed significant treatment-induced changes in tumor physiology, including:

  • Decreased tumor perfusion measured by dynamic contrast-enhanced MRI (DCE-MRI)
  • Increased water diffusivity measured by diffusion-weighted MRI (DW-MRI)
  • Cell swelling and reduced tumor blood flow 2-3 days post-treatment

These imaging biomarkers correlated strongly with plasma drug concentration, providing non-invasive methods for monitoring this compound's biological activity in clinical settings [5] [6]. The vascular disrupting effects were particularly pronounced, with dose-dependent reductions in tumor vascular parameters [6].

Experimental Protocols

Tubulin Polymerization Inhibition Assay
3.1.1 Purpose and Principle

This protocol describes a method to quantitatively evaluate this compound's direct effect on tubulin polymerization using fluorescence-based monitoring. The assay measures the compound's ability to inhibit microtubule formation in a cell-free system, providing direct evidence of target engagement [3].

3.1.2 Materials and Reagents
  • Purified tubulin proteins (≥95% purity)
  • This compound stock solution (10 mM in DMSO)
  • GTP (1 mM solution in assay buffer)
  • Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
  • Fluorescent reporter dye (e.g., SYBR Green)
  • 96-well clear bottom plates
  • Fluorescence plate reader with temperature control
3.1.3 Procedure
  • Prepare working solutions of this compound at 5× final concentration in tubulin polymerization buffer. Include a vehicle control (DMSO) and positive control (known tubulin inhibitor).
  • Prepare tubulin mixture at 2 mg/mL in polymerization buffer containing 1 mM GTP and fluorescent dye.
  • Aliquot 80 μL of tubulin mixture into each well of a pre-chilled 96-well plate.
  • Add 20 μL of this compound working solution to appropriate wells (final DMSO concentration ≤1%).
  • Immediately place plate in pre-warmed plate reader (37°C) and monitor fluorescence every minute for 60-90 minutes with excitation/emission at 490/520 nm.
  • Calculate percentage inhibition relative to vehicle control using the maximum fluorescence values.
  • Determine IC₅₀ values through non-linear regression analysis of concentration-response data [3].
Kinetic Proliferation Assay in Co-culture Systems
3.2.1 Purpose and Principle

This protocol enables real-time monitoring of cancer cell proliferation in co-culture systems that mimic the tumor microenvironment. The method utilizes nuclear-restricted fluorescent proteins (NucLight Red/Green) and live-cell imaging to specifically track cancer cells when cultured with stromal components [4].

3.2.2 Materials and Reagents
  • Cancer cell line (e.g., SK-BR-3 for breast cancer)
  • Stromal cell lines (e.g., HMFs or CCD-1068Sk fibroblasts)
  • NucLight Red or Green lentiviral reagent
  • Appropriate cell culture media and supplements
  • Puromycin for selection
  • 96-well tissue culture plates
  • IncuCyte live-cell imaging system or equivalent
  • This compound stock solutions (serial dilutions in DMSO)
3.2.3 Procedure
  • Generate stable cancer cell lines expressing nuclear-restricted fluorescent protein by lentiviral transduction with NucLight reagent at MOI of 3, followed by puromycin selection (1 μg/mL for 3-5 days) [4].
  • Plate stromal cells (HMFs or CCD-1068Sk) at 9,000 cells/well in 96-well plates and incubate overnight.
  • Add 9,000 cells/well of NucLight-labeled cancer cells to create co-cultures. Include monoculture controls.
  • After 6 hours, add serially diluted this compound (3-fold dilutions from 6.86 nM to 5000 nM), maintaining 0.5% DMSO across all wells.
  • Place plate in IncuCyte system and acquire phase-contrast and fluorescent images every 3-4 hours for 8 days.
  • Replace 67% of media on day 4 to maintain nutrient levels.
  • Analyze data using nuclear object counting algorithms to quantify cancer cell numbers over time.
  • Calculate area under the curve (AUC) for proliferation curves and determine IC₅₀ values using GraphPad Prism or equivalent software [4].
Vascular Disruption Assessment Using MRI
3.3.1 Purpose and Principle

This clinical imaging protocol quantifies this compound's vascular disrupting effects in human tumors using dynamic contrast-enhanced MRI (DCE-MRI) and diffusion-weighted MRI (DW-MRI). The method detects changes in tumor perfusion and cellularity following treatment [5] [6].

3.3.2 Materials and Equipment
  • MRI scanner (1.5T or 3.0T) with capability for dynamic imaging
  • MRI-compatible power injector
  • Gadolinium-based contrast agent (0.1 mmol/kg)
  • Physiological monitoring equipment
  • Image analysis software (e.g., Olea Sphere, MITK)
3.3.3 Procedure
  • Acquire baseline MRI within one week prior to this compound administration.
  • Perform DCE-MRI using:
    • T1 mapping sequence for pre-contrast relaxation time quantification
    • Dynamic acquisition during contrast injection (0.1 mmol/kg at 2-4 mL/s)
    • Temporal resolution of 5-15 seconds for 5-10 minutes
  • Acquire DW-MRI with multiple b-values (0, 50, 100, 500, 800 s/mm²).
  • Administer this compound (13-24 mg/m²) via 1-hour or 4-hour IV infusion.
  • Repeat MRI protocol 2-3 days post-treatment.
  • Process DCE-MRI data to generate parametric maps of:
    • Volume transfer constant (Kᵗʳᵃⁿˢ)
    • Extracellular extravascular volume fraction (vₑ)
    • Plasma volume fraction (vₚ)
    • Area under gadolinium curve at 90 seconds (AUC₉₀ₛ)
  • Process DW-MRI to calculate apparent diffusion coefficient (ADC) maps.
  • Analyze histogram-based parameters of entire tumor volumes and correlate with pharmacokinetic data (Cₘₐₓ and AUC) [6].

Signaling Pathways and Experimental Workflows

Molecular Mechanism of Action

G This compound Mechanism of Action at Cellular Level This compound This compound TubulinBinding Binds to colchicine site on β-tubulin This compound->TubulinBinding VascularTargeting Targets tumor vascular endothelium This compound->VascularTargeting PolymerizationInhibition Inhibits tubulin polymerization TubulinBinding->PolymerizationInhibition MicrotubuleDisruption Disrupts microtubule dynamics PolymerizationInhibition->MicrotubuleDisruption MitoticArrest Cell cycle arrest at G2/M phase MicrotubuleDisruption->MitoticArrest ApoptosisInduction Induces mitochondrial apoptotic pathway MitoticArrest->ApoptosisInduction CellDeath Tumor cell death ApoptosisInduction->CellDeath EndothelialDysfunction Causes endothelial cell contraction & dysfunction VascularTargeting->EndothelialDysfunction VascularCollapse Induces vascular collapse & occlusion EndothelialDysfunction->VascularCollapse ReducedPerfusion Reduces tumor blood flow VascularCollapse->ReducedPerfusion IschemicNecrosis Causes ischemic necrosis ReducedPerfusion->IschemicNecrosis

The diagram illustrates this compound's dual mechanism of action comprising direct antitumor effects through microtubule disruption (left pathway) and vascular disrupting effects (right pathway). The compound simultaneously targets tumor cell division and tumor vasculature, creating a synergistic antitumor effect. This dual activity is particularly effective against solid tumors with high mitotic activity and well-developed vascular networks [1] [6].

Experimental Workflow for Comprehensive Evaluation

G Integrated Workflow for this compound Beta Testing InVitro In Vitro Screening • Tubulin polymerization assay • Cell viability (IC₅₀ determination) • Cell cycle analysis Mechanism Mechanistic Studies • Immunofluorescence microscopy • Apoptosis assays (caspase activation) • Colchicine competition binding InVitro->Mechanism Microenvironment Tumor Microenvironment Models • Co-culture systems • 3D spheroid assays • Colony formation inhibition Mechanism->Microenvironment InVivo In Vivo Evaluation • Xenograft models • Vascular disruption imaging • Therapeutic window determination Microenvironment->InVivo Clinical Clinical Translation • Phase I dose escalation • DCE-MRI/DW-MRI biomarker validation • Pharmacokinetic correlation InVivo->Clinical

The integrated workflow provides a systematic approach for comprehensive evaluation of this compound's antitumor activity. The process begins with fundamental in vitro screening progresses through mechanistic studies and advanced microenvironment models, and culminates in clinical translation with imaging biomarker validation. This workflow ensures thorough characterization of both efficacy and mechanism at each development stage [4] [6] [3].

Discussion and Research Applications

This compound represents a promising vascular disrupting agent with a unique dual mechanism targeting both tumor cells and vasculature. The experimental data demonstrates consistent sub-micromolar potency across various cancer types, with particular efficacy in highly vascularized tumors. The tumor microenvironment significantly influences drug sensitivity, underscoring the importance of incorporating relevant stromal components in preclinical models [4].

The clinical application of this compound is supported by quantitative imaging biomarkers that provide non-invasive assessment of treatment response. The correlation between plasma drug concentration and MRI parameters (particularly ADC and vₑ changes) offers a robust framework for dose optimization in future clinical trials [6]. These imaging biomarkers can potentially identify early treatment response before morphological changes become apparent.

For research applications, the protocols outlined herein enable comprehensive evaluation of this compound's antitumor activity. The tubulin polymerization assay provides direct target engagement assessment, while the kinetic co-culture proliferation assay offers physiologically relevant models of drug response in the context of tumor-stroma interactions. The MRI-based vascular assessment translates these findings to clinical settings, creating a continuum from bench to bedside.

Future research directions should explore combination therapies pairing this compound with cytotoxic agents or immune-oncology drugs, leveraging its vascular disrupting effects to enhance drug delivery or modulate the tumor immune microenvironment [6]. Additionally, biomarker development for patient stratification could maximize therapeutic benefit by identifying tumors with specific vascular characteristics or tubulin isotype expression profiles.

References

Application Notes: Analyzing Crolibulin-Induced G2/M Arrest

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action Crolibulin (EPC2407) is a small-molecule derivative of 4-Aryl-4H-chromenes that functions as a tubulin polymerization inhibitor [1] [2] [3]. It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics [1] [2]. This disruption activates spindle assembly checkpoint mechanisms, leading to a sustained arrest of cells at the G2/M phase of the cell cycle [1] [2]. Subsequently, this arrest triggers apoptotic cell death, contributing to its observed anti-tumor and anti-angiogenesis activity [4] [3].

2. Key Experimental Evidence and Data The anti-proliferative effect of this compound and its induction of G2/M arrest have been consistently demonstrated across various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound (72-hour MTT assay) [3]

Cell Line Cancer Type IC₅₀ (μM)
NCI-H460 Human Lung Cancer 0.03
MKN-45 Human Gastric Cancer 0.17
A549 Human Lung Carcinoma 0.39
HT-29 Human Colon Cancer 0.55

Table 2: Comparative Antiproliferative Activity (IC₅₀ in μM) [2]

Compound HT-29 A549 MKN-45
This compound 0.55 0.39 0.17
Combretastatin A-4 (CA-4) Superior or comparable activity to CA-4 in some cell lines

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound's activity.

Protocol 1: Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different cell cycle phases after this compound treatment [4] [5].

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MDA-MB-231, Hs578T) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., IC₅₀ or multiples thereof) for 24 hours. Include a DMSO-treated control.
  • Cell Harvesting: After treatment, trypsinize the cells and collect them by centrifugation.
  • Fixation: Resuspend the cell pellet gently in cold 70% ethanol and incubate at 4°C for a minimum of 2 hours or overnight.
  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye. For example, use the Muse Cell Cycle Kit containing propidium iodide (PI) and RNase A, following the manufacturer's instructions [4].
  • Analysis: Analyze the stained cells using a flow cytometer or a specialized cell analyzer like the Muse Cell Analyzer. The DNA content is measured per cell, and the percentage of cells in G0/G1, S, and G2/M phases is determined using analysis software (e.g., FlowJo) [4] [5]. An increase in the G2/M population indicates successful cell cycle arrest.

Protocol 2: Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of this compound on microtubule assembly [6].

  • Reagent Preparation: Prepare a tubulin polymerization buffer. Reconstitute purified porcine brain tubulin in the buffer according to the manufacturer's instructions (e.g., Cytoskeleton) [1].
  • Reaction Setup: In a cold 96-well plate, mix tubulin (e.g., final concentration 3 mg/mL) with this compound at various concentrations. A negative control (tubulin with DMSO) and a positive control (tubulin with a known inhibitor) should be included.
  • Kinetic Measurement: Immediately transfer the plate to a pre-warmed plate reader at 37°C. Measure the increase in absorbance at 340 nm (turbidity) every minute for 1 hour. Microtubule polymerization results in a characteristic sigmoidal increase in turbidity.
  • Data Analysis: Plot the absorbance over time. Inhibition of polymerization by this compound will be observed as a decrease in the rate and final extent of turbidity increase compared to the DMSO control. The IC₅₀ value can be calculated from the concentration-response curve [6].

Protocol 3: Immunofluorescence Staining for Microtubule Structure

This protocol visualizes the direct impact of this compound on the cellular microtubule network [2].

  • Cell Culture and Treatment: Seed cells onto glass coverslips in a culture plate. After adherence, treat with this compound for a duration that induces mitotic arrest (e.g., 12-24 hours).
  • Fixation and Permeabilization: Rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Blocking and Staining: Block non-specific sites with 1% BSA in PBS. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Co-stain the nuclei with DAPI.
  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Compared to the organized, long filamentous microtubules in control cells, this compound-treated cells will show a disrupted, depolymerized microtubule cytoskeleton and may exhibit rounded, mitotically arrested morphologies [2].

Experimental Workflow Diagram

The following diagram illustrates the logical sequence of experiments to confirm this compound's mechanism of action.

G Start Start: Treat Cells with this compound P1 Protocol 1: Cell Cycle Analysis Start->P1 P2 Protocol 2: Tubulin Polymerization Assay Start->P2 P3 Protocol 3: Immunofluorescence Staining Start->P3 M1 Observation: Increased G2/M Population P1->M1 M2 Observation: Inhibited Polymerization Kinetics P2->M2 M3 Observation: Disrupted Microtubule Network P3->M3 Conclusion Conclusion: Confirmed G2/M Arrest via Tubulin Inhibition M1->Conclusion M2->Conclusion M3->Conclusion

Critical Notes for Researchers

  • Toxicity Considerations: Be aware that this compound is associated with cardiovascular toxicity and neurotoxicity, which have restricted its clinical development [1] [2]. These findings are crucial for informing the design of novel analogs.
  • Molecular Binding: The crystal structure of this compound in complex with tubulin has been resolved [1]. This structural information is invaluable for structure-based drug design efforts aimed at improving efficacy and reducing toxicity.
  • Positive Control: Always include a known microtubule destabilizer (e.g., colchicine) as a positive control in tubulin polymerization and immunofluorescence experiments to validate your assay conditions.

References

Crolibulin research use only product specifications

Author: Smolecule Technical Support Team. Date: February 2026

Crolibulin Product Specifications

The table below summarizes available physicochemical and product specification data for this compound, primarily sourced from a commercial supplier [1].

Property Specification / Value
Chemical Name (4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile [2] [1]
CAS Number 1000852-17-4 [2] [1]
Molecular Formula C18H17BrN4O3 [2] [1]
Molecular Weight 417.26 g/mol [2] [1]
Purity ≥98% [1]
Appearance Light yellow to yellow solid powder [1]
Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]
Solubility (DMSO) ~125 mg/mL (~299.6 mM) [1]

Biological Activity & Key Research Data

This table summarizes quantitative biological activity data for this compound from published research, which can serve as benchmarks for your experiments [3] [1].

Assay / Model Result / Value Notes / Context
Tubulin Polymerization Inhibition Binds to colchicine site on β-tubulin [1].
Cytotoxicity (HT-29 cells) IC50 = 0.52 μM Human colon cancer cell line [1].
Cytotoxicity (Panel of cancer cells) IC50 range: 0.02 - 1.22 μM Superior to CA-4; data for compound 5k, a highly potent analogue from same study [3].
Cell Cycle Arrest G2/M phase Confirmed in mechanism-of-action studies [3] [1].
Anti-invasion (MDA-MB-231) Reduced invasiveness Effect shown by a structurally related benzochromene compound [4].

Experimental Protocols

Based on reported methodologies, here are practical protocols for key experiments involving this compound.

In Vitro Tubulin Polymerization Assay

This protocol is adapted from mechanisms confirmed for this compound and its analogues [3] [1] [5].

  • Principle: Fluorescence-based or turbidity-based measurement of microtubule assembly in vitro.
  • Workflow: The following diagram outlines the key stages of the assay.

G Start Prepare Tubulin A Reconstitute this compound in DMSO Start->A B Prepare Reaction Mix: - Purified tubulin protein - GTP - PEM buffer A->B C Dispense into pre-warmed microplate/microcuvette B->C D Add this compound (test) or Vehicle (control) or Colchicine (reference control) C->D E Monitor Polymerization (Read fluorescence/turbidity at 340-360nm, 37°C) D->E F Analyze Kinetics: - Lag phase - Polymerization rate - Final polymer mass E->F

  • Detailed Steps:
    • Reconstitute this compound: Prepare a 10-20 mM stock solution in anhydrous DMSO. Store at -20°C and avoid freeze-thaw cycles. Further dilute in assay buffer immediately before use [1].
    • Prepare Tubulin: Reconstitute purified tubulin (from bovine or porcine brain) in cold PEM buffer [80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9] with 1 mM GTP.
    • Run Assay: Pipette the tubulin/GTP solution into a pre-warmed (37°C) microplate or cuvette. Add this compound (test), vehicle (negative control), or a reference inhibitor like colchicine (positive control). Mix rapidly.
    • Data Collection: Immediately transfer to a pre-wheated spectrophotometer or fluorometer. Monitor the increase in turbidity (absorbance at 340-360 nm) or fluorescence (if using a fluorescent probe) every minute for 30-60 minutes.
    • Data Analysis: Compare the polymerization curves. This compound's activity is confirmed by a concentration-dependent reduction in the initial polymerization rate and the maximum amount of polymer formed compared to the vehicle control.
Cell-Based Anti-proliferation (MTT) Assay

This is a standard method used to evaluate the cytotoxicity of this compound and its analogues [3] [4].

  • Principle: Measurement of metabolic activity in living cells as a surrogate for cell viability and proliferation.
  • Workflow: The diagram below illustrates the sequential steps from cell seeding to data analysis.

  • Detailed Steps:
    • Cell Seeding: Seed appropriate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 3-5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be constant and typically ≤0.1% across all wells. Replace the medium in the assay plate with the compound-containing medium. Include vehicle control (0.1% DMSO) and blank control (medium only).
    • Incubation: Incubate the plate for 48-72 hours.
    • MTT Development: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.
    • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formed formazan crystals.
    • Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Formulation for In Vivo Studies

While direct protocols for this compound are scarce, supplier data and general practices for low-solubility compounds suggest the following approach [1].

  • Principle: Create a stable, bioavailable formulation for administration in animal models.
  • Suggested Formulation (from supplier): For a 2.5 mg/mL working solution, use a mixture of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.
    • Take 100 µL of a 25 mg/mL this compound stock in DMSO.
    • Add 400 µL of PEG300 and 50 µL of Tween 80, mixing well.
    • Slowly add 450 µL of saline (0.9% NaCl) with continuous vortexing to obtain a clear solution.
    • Filter sterilize if required. The formulation should be prepared fresh and used promptly [1].

Key Research Applications & Notes

  • Mechanism of Action Confirmation: To confirm that this compound's effects are mediated through tubulin disruption, perform complementary assays like immunofluorescence to visualize microtubule network integrity and colchicine competition assays to confirm binding at the colchicine site [3].
  • Research Beyond Cytotoxicity: Consider investigating this compound's role as a Vascular Disrupting Agent (VDA). It can disrupt tumor neovascularization, leading to tumor hypoxia and ischemic necrosis [1]. The ex ovo CAM (Chorioallantoic Membrane) assay is a relevant model for this purpose [6].

References

Crolibulin handling instructions and safety data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes key chemical and handling information for crolibulin, essential for experimental design and safe laboratory practice.

Property Specification
Synonyms EPC2407 [1]
CAS Number 1000852-17-4 [1]
Molecular Formula C₁₈H₁₇BrN₄O₃ [1]
Molecular Weight 417.26 g/mol [1]
Purity ≥ 98.96% [1]
Physical Form Light yellow to yellow solid [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 125 mg/mL (299.57 mM) [1]
Stock Solution Stability -80°C for 2 years; -20°C for 1 year [1]
Handling Notes Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. Sonicate and warm to dissolve. Product is for research use only [1].

Biological Activity & Toxicity

This compound exhibits potent cytotoxic effects across various cancer cell lines, but its promising efficacy is accompanied by significant toxicity concerns.

Cell Line Description IC₅₀ / Value
NCI-H460 Human non-small cell lung cancer 0.03 µM [1]
MKN-45 Human gastric carcinoma 0.17 µM [1]
A549 Human lung carcinoma 0.39 µM [1]
HT-29 Human colorectal adenocarcinoma 0.55 µM [1]
  • Primary Mechanism: this compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization [1] [2] [3].
  • Cellular Effects: Inhibition of tubulin polymerization causes cell cycle arrest at the G2/M phase, disrupts mitotic spindle formation, and induces apoptosis (programmed cell death) [1] [2]. It also displays anti-angiogenic activity, disrupting tumor blood vessels [4].
  • Reported Toxicities: Preclinical and clinical studies have noted cardiovascular toxicity and neurotoxicity, which have limited its clinical application [1] [2].

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This protocol is used to directly demonstrate this compound's mechanism of action by measuring its effect on tubulin polymerization in vitro [2].

  • Key Reagents: Porcine brain tubulin, this compound, GTP, glycerol, PEM buffer (for example: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) [2].
  • Procedure:
    • Prepare a tubulin solution (e.g., 3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol.
    • Add this compound to the desired final concentration (e.g., 1-10 µM) to the tubulin solution. Include a vehicle control (e.g., DMSO).
    • Immediately transfer the mixture to a pre-watched cuvette in a spectrophotometer maintained at 37°C.
    • Monitor the increase in turbidity (optical density) at 350 nm every minute for 30-40 minutes. Turbidity is directly proportional to microtubule formation.
  • Expected Outcome: this compound will cause a significant reduction in the rate and extent of turbidity increase compared to the control, confirming inhibition of polymerization [2].
Cell-Based Anti-Proliferation Assay (MTT)

This protocol evaluates the cytotoxic potential of this compound on cultured cancer cell lines [1].

  • Key Reagents: Cancer cell line (e.g., A549, HT-29), this compound, DMSO, culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl) [1].
  • Procedure:
    • Seed cells in a 96-well plate at a density that will be 70-80% confluent at the end of the assay.
    • After cell attachment (24 hours), treat with a concentration gradient of this compound. Include a vehicle control and a blank (medium only).
    • Incubate the cells for the desired duration (e.g., 72 hours).
    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and add solubilization solution to dissolve the crystals.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits cell growth by 50%) [1].

Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by this compound binding to tubulin.

crolibulin_pathway Start This compound Administration A Binds to Colchicine Site on β-Tubulin Start->A B Inhibits Tubulin Polymerization A->B C Microtubule Destabilization B->C D Disruption of Mitotic Spindle C->D H Disruption of Tumor Vasculature (Angiogenesis) C->H In endothelial cells E Cell Cycle Arrest at G2/M Phase D->E F Induction of Apoptosis (Programmed Cell Death) E->F G Inhibition of Tumor Growth F->G

Notes on Clinical Status & Drug Design

  • Clinical Status: this compound has completed Phase I trials and was evaluated in a Phase I/II trial in combination with cisplatin for anaplastic thyroid cancer [2]. Its development highlights the challenge of managing toxicity in vascular-disrupting agents.
  • Rational Drug Design: The crystal structure of this compound bound to tubulin reveals key interactions. The 3'-bromo-4',5'-dimethoxyphenyl ring occupies a deep hydrophobic pocket, while the chromene core and cyanoamino group form additional bonds [2]. This structural insight is valuable for designing analogs with improved efficacy and reduced toxicity.

Critical Safety & Experimental Notes

  • Toxicity Advisory: Consistent reports of cardiovascular and neurotoxicity necessitate careful safety planning [1] [2].
  • Solution Handling: Always prepare fresh stock solutions in high-quality, dry DMSO. Gently warm and sonicate to dissolve, and avoid repeated freeze-thaw cycles [1].
  • Appropriate Controls: All experiments must include vehicle controls (DMSO) to distinguish drug effects from solvent artifacts.
  • Waste Disposal: Adhere to institutional and governmental regulations for disposing of drug-contaminated waste.

References

Preclinical In Vivo Vascular Permeability Assay

Author: Smolecule Technical Support Team. Date: February 2026

The Miles Assay is a well-established method to test vascular permeability in vivo. The protocol below, adapted from a methodological paper, can be used to assess the vascular disrupting activity of agents like crolibulin [1].

Experimental Workflow: The following diagram outlines the key steps of the Miles Assay.

G A Prepare 0.5% Evans Blue in PBS B Intravenous injection via tail vein A->B C Circulate for 30 minutes B->C D Sacrifice animal and collect organs C->D E Visual assessment and imaging D->E F Incubate tissue in formamide (55°C for 24-48h) D->F G Measure absorbance at 610 nm F->G H Calculate dye per tissue weight G->H

Detailed Protocol [1]
Step Procedure Key Parameters & Notes
1. Dye Injection Inject 200 µL of 0.5% Evans Blue dye in PBS into the lateral tail vein of a mouse. Use 8-12 week old mice. Correct needle placement is confirmed by easy plunger advancement. Filter-sterilize the dye solution.
2. Circulation Allow the dye to circulate for 30 minutes. During this time, the dye binds to serum albumin.
3. Organ Collection Sacrifice the animal and collect organs of interest (e.g., tumors). Cervical dislocation is recommended to minimize impact on vascular permeability.
4. Qualitative Analysis Photograph organs for visual comparison of blue coloration. Increased blue staining indicates higher vascular permeability and dye extravasation.
5. Dye Extraction Weigh tissue samples and incubate in 500 µL of formamide at 55°C for 24-48 hours. This extracts the Evans Blue dye that has leaked into the tissue.
6. Quantification Centrifuge the samples and measure the absorbance of the supernatant at 610 nm. Use formamide as a blank. Compare against a standard curve to calculate the amount of dye (ng) per mg of tissue.

Clinical Imaging Biomarkers for Vascular Disruption

In a Phase 1 clinical trial, Dynamic Contrast-Enhanced (DCE-) MRI and Diffusion-Weighted (DW-) MRI were used to assess tumor response to this compound. The following parameters are relevant biomarkers for vascular disruption [2].

Clinical Imaging Protocol Overview [2]

| Aspect | Details | | :--- | :--- | | Drug Administration | this compound was administered at 13–24 mg/m² by 1-hour or 4-hour IV infusion, daily for 3 days, in a 21-day cycle. | | Imaging Timepoints | MRI was performed at baseline and 2–3 days post-crolibulin administration. | | Key Biomarkers |

  • DCE-MRI: Assessed area-under-the-gadolinium-concentration-curve at 90s (AUC90s) and the Extended Tofts Model parameters (Ktrans, ve, vp).
  • DW-MRI: Measured the Apparent Diffusion Coefficient (ADC).
  • | | Observed Changes | Post-treatment changes correlated with plasma drug levels, indicating decreased tumor perfusion (reduced Ktrans, AUC90s) and cell swelling (increased areas of low ADC, decreased ve). |

    Key Considerations for Experimental Design

    When using these protocols to evaluate this compound or similar VDAs, please consider the following:

    • Mechanism of Action: this compound is a colchicine-binding site inhibitor that disrupts microtubules in tumor endothelial cells, leading to vascular collapse [3] [2] [4]. This mechanistic understanding underpins the expected outcomes in the assays described above.
    • Tumor Model Selection: The clinical study involved subjects with various advanced solid tumors, confirming that the target (tumor vasculature) is relevant across cancer types [2].
    • Control Groups: Always include appropriate control groups (e.g., untreated or vehicle-treated animals/cohorts) for accurate comparison.
    • Data Analysis: The clinical trial used multivariable linear regression models to correlate imaging parameters with pharmacokinetic data (plasma Cmax and AUC), which is a robust approach for dose-response assessment [2].

    I hope these detailed protocols provide a solid foundation for your research. Should you require clarification on any of these methodologies, please feel free to ask.

    References

    Crolibulin solubility issues in aqueous solutions DMSO preparation

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin Overview and Handling Guidance

    This compound (EPC2407) is a novel 4-aryl-4H-chromene derivative that potently inhibits tubulin polymerization by binding to the colchicine binding site [1] [2]. It has been evaluated in Phase I/II clinical trials for anaplastic thyroid cancer [1] [2].

    While exact solubility values are not published in the searched literature, its core structure provides handling clues. The compound is not highly water-soluble, as research efforts on similar tubulin-binding 4H-chromene derivatives explicitly aim to improve aqueous solubility [3] [2]. DMSO is the standard solvent for preparing stock solutions of such compounds for in vitro studies.

    Suggested Experimental Preparation Workflow

    For in vitro experiments, you typically need to prepare a concentrated DMSO stock solution, which is then diluted into aqueous biological buffers. The following workflow outlines this process.

    G Start Start this compound Preparation Step1 1. Prepare DMSO Stock Solution - Warm vial to room temp. - Add pure DMSO to achieve high-  concentration stock (e.g., 10-50 mM). - Vortex and sonicate to ensure  complete dissolution. Start->Step1 Step2 2. Dilute for Assay - Perform serial dilution into  aqueous buffer or medium. - Ensure final DMSO concentration  is biocompatible (typically <0.5%). Step1->Step2 Storage Aliquot and Store Stock - Aliquot unused stock solution. - Store at -20°C or below. - Protect from light and moisture. Step1->Storage Step3 3. Use Immediately - Use the diluted working solution  promptly for cell-based or  biochemical assays. Step2->Step3 Note Important Note: - This is a generalized protocol. - Optimize concentrations for  your specific experimental system.

    Key Considerations for Handling

    The following table summarizes critical parameters for handling this compound based on standard practices for similar investigational compounds.

    Parameter Consideration & Guidance

    | Solubility | DMSO Soluble: Readily dissolves in pure DMSO for stock solutions [2]. Aqueous Buffer: Likely low; requires dilution from DMSO stock. Final DMSO concentration in cell culture should typically be ≤0.5% to maintain cell viability. | | Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM in 100% DMSO) to minimize the volume of organic solvent added to aqueous assays. | | Stability | Chemical Stability: Susceptible to degradation in solution. The 4H-chromene core can be sensitive to hydrolysis and oxidation [2]. Storage: Aliquot stock solutions and store at -20°C or -80°C. Protect from light and moisture. | | Bioassay Dilution | Always dilute the DMSO stock directly into the aqueous assay buffer or cell culture medium with gentle vortexing to ensure proper mixing and prevent precipitation. |

    Frequently Asked Questions

    Q1: What should I do if my this compound working solution becomes cloudy or precipitates after dilution? Precipitation indicates that the compound has exceeded its solubility limit in the aqueous buffer.

    • Troubleshooting: Ensure you are diluting from a fresh, fully dissolved DMSO stock. You can try adding a small amount of a co-solvent like ethanol or a solubilizing agent (e.g., cyclodextrins) to the aqueous buffer, but this may affect your experimental results and requires controlled validation.

    Q2: How stable are this compound stock solutions in DMSO, and how should I store them? Stability data is not publicly specified, so conservative handling is recommended.

    • Best Practices: Divide the stock solution into small, single-use aliquots immediately after preparation to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials under an inert atmosphere if possible, and always protect them from light.

    Q3: The activity of this compound seems diminished in my assays. What could be the cause? This could be due to compound degradation or issues with the preparation.

    • Investigation Points: First, verify the integrity of your stock solution. Check if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. Confirm that the final concentration in your assay is correct and that precipitation has not occurred.

    References

    optimizing Crolibulin concentration for cytotoxicity assays

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin Background and Mechanism

    This compound (EPC2407) is a small molecule derivative of the 4-Aryl-4H-chromene class and is a known microtubule-targeting agent (MTA) that binds to the colchicine-binding site on β-tubulin [1] [2]. Its primary mechanism of action is the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics during cell division [1] [3]. This disruption typically results in cell cycle arrest at the G2/M phase, inhibition of mitosis, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells [4] [2]. It also demonstrates anti-angiogenic properties, meaning it can disrupt the formation of new tumor blood vessels [5] [6].

    The following diagram illustrates its mechanism and the subsequent effects measured in cytotoxicity assays.

    G This compound This compound MicrotubuleDisruption Microtubule Disruption (Inhibits Polymerization) This compound->MicrotubuleDisruption CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Disrupted Mitotic Spindle Disrupted Mitotic Spindle MicrotubuleDisruption->Disrupted Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis CytotoxicityReadouts Cytotoxicity Assay Readouts Apoptosis->CytotoxicityReadouts Disrupted Mitotic Spindle->CellCycleArrest

    Concentration Guidelines

    Determining the right concentration is critical. The effective range can vary significantly based on your specific cell line and assay conditions. The table below summarizes activity data from recent literature to guide your initial experiments.

    Cell Line Reported IC₅₀ / Activity Range Context & Notes
    Various Cancer Cell Lines [4] 0.02 - 1.22 µM (for a potent analog) Used as a reference compound in a study on imidazopyridine derivatives. The lead compound 5k showed superior potency.
    General Cytotoxicity [1] [2] Nanomolar to low Micromolar Preclinical studies show this compound is active at low concentrations; its toxicity profile (e.g., neurotoxicity) is a known limitation.
    Anti-angiogenic Effect [5] Not Specified Shown to cause a significant reduction in new blood vessel formation in ex ovo CAM assays over time.

    Key Optimization Strategy: Due to variability between cell lines, it is essential to perform a dose-response curve. A good starting range is from 1 nM to 10 µM, using 10-fold or half-log serial dilutions. Always include a positive control (e.g., another known microtubule disruptor like Colchicine or Combretastatin A-4) and a vehicle/negative control.

    Experimental Protocol: MTT Cytotoxicity Assay

    A common method to measure cell viability after this compound treatment is the MTT assay, which measures metabolic activity [7] [8] [6].

    Workflow Overview

    G Step1 1. Seed Cells in 96-well Plate Step2 2. Treat with This compound (24-72h) Step1->Step2 Step3 3. Add MTT Reagent (Incubate 2-4h) Step2->Step3 Step4 4. Solubilize Formazan Crystals Step3->Step4 Step5 5. Measure Absorbance at ~570 nm Step4->Step5

    Detailed Steps [7] [8] [6]:

    • Cell Seeding: Harvest and count your cells. Prepare a cell suspension in complete growth medium and seed them into a 96-well plate at an optimized density (e.g., 5,000 cells/well is common for many cancer lines). Incubate for 24 hours to allow cell adherence.
    • Compound Treatment: Prepare serial dilutions of this compound in medium or DMSO (ensure the final DMSO concentration is ≤0.1% and consistent across all wells). Add equal volumes of the dilutions to the wells. Include a vehicle control (0.1% DMSO) and a blank (medium only). Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
    • MTT Incubation: After treatment, carefully add MTT reagent (typically 10-20% of well volume) to each well. Incubate the plate for 2-4 hours in a humidified incubator. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
    • Solubilization: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., DMSO or an isopropanol/DMSO mixture) to dissolve the formazan crystals. Shake the plate gently to ensure complete dissolution.
    • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of ~650 nm.

    Troubleshooting Common Assay Issues

    Here are solutions to common problems researchers face with cytotoxicity assays.

    Problem Potential Causes Solutions
    High Variability Between Replicates Air bubbles in wells during reading; uneven cell seeding or pipetting [7]. Tap plate gently or use a needle to burst bubbles before reading. Ensure a homogeneous cell suspension and use calibrated pipettes.
    Low Signal-to-Noise Ratio Cell density too low, leading to a weak signal [7]. Repeat the experiment to determine the optimal cell seeding density for your specific cell line and assay duration.
    High Background in Controls Cell density too high; excessive force during pipetting that damages cells; certain components in the culture medium interfering [7] [8]. Re-optimize cell density. Handle cell suspension gently during plate setup. Test medium components and try to reduce their concentration if possible.
    Unexpected or Inconsistent IC₅₀ This compound instability (e.g., degradation in solution); cell line heterogeneity; assay conditions not optimized. Prepare fresh this compound solutions for each experiment. Verify the identity and passage number of your cell line. Ensure consistent assay conditions (time, temperature, serum batch).

    Alternative Methods and Advanced Analysis

    Beyond the MTT assay, you can use other techniques to gain deeper insights into this compound's effects:

    • Other Viability/Cytotoxicity Assays: The ATP-based assay (e.g., CellTiter-Glo) is faster, more sensitive, and less prone to artifacts than tetrazolium assays [9]. The Lactate Dehydrogenase (LDH) release assay directly measures loss of membrane integrity, a key marker of cell death [9].
    • Mechanistic Confirmation: To confirm that this compound is working as intended in your model, you can perform cell cycle analysis via flow cytometry (looking for G2/M arrest) [4] and immunofluorescence staining to visualize disrupted microtubule networks [4] [6].

    References

    reducing Crolibulin cardiovascular toxicity in preclinical models

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions (FAQs) & Troubleshooting

    Question/Topic Key Issue Recommended Action
    FAQ 1: Translational Value How to improve the predictiveness of our preclinical models for human cardiotoxicity? Implement the one-step QTc model for statistical analysis of data from telemetry studies in dogs to enhance sensitivity and reduce false negatives [1].

    | FAQ 2: Model Selection | What are the recommended preclinical models for detecting cardiovascular toxicity? | • Telemetry in Beagle Dogs: For functional hemodynamics and electrophysiology (QT interval) [1]. • Mouse Models of Myocarditis: For immune-related cardiotoxicity (e.g., PD-1/PD-L1 deficient mice) [2]. • Human iPSC-derived Cardiomyocytes: For patient-specific, mechanistic toxicity studies [3]. | | FAQ 3: Mechanism Investigation | Crolibulin is a microtubule inhibitor. What are the known cardiotoxic mechanisms for this drug class? | Investigate pathways including apoptosis of cardiac endothelial cells, altered coronary vascularity, and autonomic dysfunction, which are documented for other microtubule inhibitors [4] [5]. |

    Detailed Experimental Protocols

    Here are detailed methodologies for key experiments cited in the FAQs.

    Protocol 1: One-Step QTc Analysis in Canine Telemetry Studies

    This protocol adapts clinical TQT study methods to preclinical research, improving the detection of subtle QTc prolongation [1].

    • 1. Animal Model & Surgery: Use adult beagle dogs (8-24 months). Implant radio-telemetry transmitters (e.g., Data Sciences International) via thoracotomy, with one electrode sutured to the left ventricular epicardium and another near the right atrium to approximate a Lead II ECG. Allow a minimum 3-week recovery [1].
    • 2. Study Design: Employ a crossover design (e.g., 4x4 Latin square) where each animal receives both vehicle and the test drug (this compound) at different dose levels, with a washout period of at least 48-72 hours between sessions [1].
    • 3. ECG Recording & Analysis:
      • Record ECG continuously for 24 hours post-dose at a sampling rate of 500 Hz.
      • Perform beat-to-beat analysis of RR and QT intervals using validated, GLP-compliant software.
      • Calculate the correction slope (β) of the QT/HR relationship individually every hour from all QT/HR pairs (calculated per minute).
      • Derive QTc values every 5 minutes using the formula: QTc = QT - β * (HR - HRref), where HRref = 80 bpm (RRref = 750 ms) for dogs.
      • Pool all 5-minute QTc values for each hour to increase statistical power (e.g., 48 data points from 4 animals). Perform time-matched statistical comparisons (e.g., ΔQTc) between vehicle and treated sessions [1].
    Protocol 2: Establishing a Mouse Model for ICI-Induced Myocarditis

    While specific to immune checkpoint inhibitors (ICIs), this model is valuable for studying immune-mediated cardiotoxicity, a potential risk with novel therapies [2].

    • 1. Animal Model: Use MRL-Pdcd1⁻⁄⁻ mice (on a C57BL/6 background). The Pdcd1 gene encodes PD-1, and its deletion in this strain leads to a high incidence of fatal myocarditis [2].
    • 2. Model Characterization:
      • Monitor mice for signs of heart failure.
      • Histological Analysis: Examine heart tissues for infiltration of CD4+ and CD8+ T cells and myeloid cells.
      • Immunological Assays: Detect auto-antibody production against cardiac proteins like cardiac myosin and troponin I [2].
    • 3. Intervention Studies: Use this model to test the cardioprotective effects of various agents (e.g., immunoproteasome inhibitors) by assessing reductions in inflammatory cell infiltration and improvements in cardiac function [2].

    Summary of Cardiotoxicity Data for Reference Compounds

    The table below summarizes cardiotoxicity information for various anticancer agents, which can serve as a reference for evaluating this compound's safety profile.

    Drug Class/Drug Primary Mechanism of Action Reported Cardiotoxicity Proposed Mechanism of Cardiotoxicity
    Microtubule Inhibitors [4] [5]
    • Paclitaxel, Docetaxel Microtubule stabilization Heart failure, bradycardia, myocardial ischemia Apoptosis of cardiac endothelial cells
    • Vinblastine Microtubule destabilization Myocardial ischemia, heart failure Apoptosis of cardiac endothelial cells
    Targeted Therapies [5]
    • Sunitinib Multi-targeted tyrosine kinase inhibitor Heart failure, LVEF reduction, QT prolongation Disruption of cardiomyocyte survival via VEGF signaling inhibition; mitochondrial dysfunction
    • Imatinib Bcr-Abl kinase inhibitor Systolic heart failure Mitochondrial toxicity, oxidative stress, apoptosis
    Immune Checkpoint Inhibitors [2]
    • Anti-PD-1/PD-L1 Immune checkpoint blockade Myocarditis, LV dysfunction, arrhythmia Activation of autoreactive T cells (e.g., against cardiac myosin)

    Experimental Workflow & Signaling Pathway Diagrams

    The following diagrams, created with Graphviz, illustrate key workflows and concepts from the provided research.

    Diagram 1: Workflow for Preclinical Cardiovascular Safety Assessment

    This diagram outlines the enhanced workflow for assessing drug-induced QTc prolongation using the one-step model [1].

    SafetyWorkflow Start Start: Preclinical Cardiovascular Safety A Implant Telemetry in Beagle Dogs Start->A B Conduct Crossover Study (Vehicle vs. Drug) A->B C Continuous ECG Recording (24h) B->C D Beat-to-Beat RR & QT Analysis C->D E Apply One-Step QTc Model D->E F Calculate Individual Slope (β) every hour E->F G Compute QTc = QT - β(HR - 80) F->G H Pool 5-min QTc Values & Statistical Analysis G->H End Outcome: Detect ΔQTc with Clinical Relevance H->End

    Diagram 2: Mechanisms of Cardiotoxicity for Microtubule Inhibitors

    This diagram synthesizes potential cardiotoxicity mechanisms for microtubule inhibitors like this compound, based on the literature for taxanes and vinca alkaloids [4] [5].

    MTI_Mechanisms cluster_primary Primary Cellular Targets cluster_effects Downstream Effects & Mechanisms MTI Microtubule Inhibitor (e.g., this compound) Endothelial Endothelial MTI->Endothelial Cardiomyocyte Cardiomyocytes MTI->Cardiomyocyte Conduction Cardiac Conduction System MTI->Conduction Cardiac Cardiac Apoptosis Apoptosis Endothelial->Apoptosis Ischemia Microvascular Dysfunction & Ischemia Endothelial->Ischemia Cells Cells , fillcolor= , fillcolor= Autonomic Autonomic Dysfunction Conduction->Autonomic Induction Induction of of HF Heart Failure Apoptosis->HF MI Myocardial Ischemia Ischemia->MI Arrhythmia Arrhythmia (Bradycardia) Autonomic->Arrhythmia

    The information and protocols provided are based on current research. I hope this structured technical support center equips your team with actionable strategies for investigating and mitigating this compound's cardiovascular risks.

    References

    Crolibulin stability problems and storage solutions

    Author: Smolecule Technical Support Team. Date: February 2026

    Known Stability Data and Storage Conditions

    The table below summarizes the key handling information available for Crolibulin.

    Parameter Specification / Recommendation
    Molecular Formula C₁₈H₁₇BrN₄O₃ [1]
    CAS Number 1000852-17-4 [1]
    Purity 98.96% [1]
    Appearance Light yellow to yellow solid [1]
    Recommended Solvent DMSO [1]
    Solubility in DMSO 125 mg/mL (299.57 mM) [1]
    Stock Solution Storage -80°C for 2 years; -20°C for 1 year [1]

    Experimental Protocols from Literature

    While specific step-by-step protocols for this compound stability testing are not detailed in the search results, the following methodologies are commonly used in cited research and can be adapted.

    In Vitro Antiproliferative Activity (MTT Assay)

    This is a standard method to determine the compound's IC₅₀ values, which indirectly reflect its potency and stability under assay conditions [1].

    • Cell Lines Used: A549 (lung), HT-29 (colon), MKN-45 (gastric), NCI-H460 (lung) [1].
    • Procedure Summary: Seed cells in 96-well plates and allow to adhere. Treat cells with a concentration gradient of this compound for 72 hours. Add MTT reagent and incubate to allow formazan crystal formation by viable cells. Dissolve crystals with DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate statistical software.
    • Key Findings: this compound showed potent activity with IC₅₀ values ranging from 0.03 μM (in H460 cells) to 0.55 μM (in HT-29 cells) [1].
    Tubulin Polymerization Inhibition Assay

    This assay directly evaluates this compound's mechanism of action as a microtubule-destabilizing agent [2] [3].

    • Procedure Summary: Prepare a solution of purified tubulin in a suitable buffer. Add this compound to the tubulin solution and immediately transfer the mixture to a pre-warmed cuvette in a spectrophotometer. Monitor the increase in absorbance at 340 nm over time at 37°C. Compare the polymerization curve (nucleation and growth phases) of the this compound-treated sample to a vehicle control. A right-ward shift and a decrease in the maximum absorbance indicate inhibition of tubulin polymerization.

    The workflow for handling this compound and conducting these key experiments can be summarized as follows:

    cluster_storage Storage & Reconstitution cluster_assays Key Experimental Assays Start Start: this compound Handling Storage Store powder at -20°C Start->Storage Reconstitute Reconstitute in DMSO to create stock solution (e.g., 10 mM) Storage->Reconstitute Aliquot Aliquot stock solution Reconstitute->Aliquot StockStorage Store aliquots at: -80°C (2 years) -20°C (1 year) Aliquot->StockStorage MTT In Vitro Antiproliferation (MTT Assay) StockStorage->MTT Use fresh aliquot for each experiment Tubulin Tubulin Polymerization Inhibition Assay StockStorage->Tubulin Use fresh aliquot for each experiment Results Analyze Results: IC50 & Inhibition Curves MTT->Results Tubulin->Results

    Frequently Asked Questions

    • What is the recommended solvent for preparing this compound stock solutions? DMSO is the recommended solvent. The solubility is 125 mg/mL, and the solution may require ultrasonic treatment and warming to fully dissolve [1].

    • How should I store this compound stock solutions and for how long? Aliquot and store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles to maintain stability and potency [1].

    • What are the documented toxicities of this compound? Preclinical studies have indicated that this compound can have cardiovascular toxicity and neurotoxicity. Researchers should account for these findings in their experimental design and safety assessments [1].

    • Does this compound cause cell cycle arrest? Yes, as a microtubule-destabilizing agent, this compound potently inhibits mitosis, leading to cell cycle arrest at the G2/M phase [1].

    Important Handling Notes

    • General Best Practice: While not specified for this compound, protecting light- and oxygen-sensitive compounds by storing them in amber vials under an inert atmosphere is a common precaution for unstable molecules.
    • Working Dilutions: When adding DMSO stock solutions to aqueous buffers, be aware of potential solvent precipitation. It is good practice to keep the final DMSO concentration consistent and as low as possible (typically below 0.1-1%) across all experimental groups.

    References

    troubleshooting low Crolibulin efficacy in resistant cell lines

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin's Mechanism of Action & Known Challenges

    A clear understanding of this compound's intended action and inherent limitations is the first step in troubleshooting.

    • Primary Mechanism: this compound is a small molecule that binds to the colchicine binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to apoptosis and gives it its function as a Vascular Disrupting Agent (VDA) [1] [2] [3].
    • Clinical Limitations: Despite its potent activity, this compound's clinical use has been restricted due to cardiovascular toxicity and neurotoxicity [1]. Furthermore, resistance to microtubule-targeting drugs is a common and multifaceted challenge [4] [5].

    Systematic Troubleshooting Guide

    The following table outlines potential issues and the corresponding experiments you can perform to diagnose the problem in your resistant cell lines.

    Troubleshooting Area Key Questions to Address Recommended Experimental Approaches

    | 1. Compound & Treatment Validation | Is this compound working as intended in the system? | • Target Engagement Assay: Confirm binding to the colchicine site via competitive binding assays [6]. • Phenotypic Validation: Check for expected G2/M cell cycle arrest and induction of apoptosis in sensitive lines [1] [7]. | | 2. Drug Transport & Metabolism | Are intracellular drug levels sufficient? | • Efflux Transporters: Check for overexpression of P-glycoprotein (Pgp/MDR1) or other ABC transporters via Western blot or qPCR [4]. • Functional Assay: Test if efficacy is restored using a Pgp inhibitor (e.g., verapamil). | | 3. Alterations in the Tubulin Target | Has the drug target itself been modified? | • Tubulin Isotypes: Analyze expression of βIII-tubulin, a well-documented marker of resistance to microtubule-stabilizing agents [5]. • Tubulin Mutations: While not yet reported for this compound, sequence the colchicine-binding site of β-tubulin in resistant lines. | | 4. Compensatory Survival Pathways | Are other pathways allowing the cell to survive? | • Proteomic Analysis: As done in other MIA-resistant lines, profile global protein changes. Galectin-1 was identified as a key player in epothilone/ixabepilone resistance [5]. • Functional Screening: Use CRISPR knockout or RNAi to validate hits from proteomic/data studies (e.g., knock down LGALS1 to test for re-sensitization) [5]. | | 5. Broader Resistance Landscapes | Are there novel, unknown genes driving resistance? | • Genome-wide CRISPR Screens: This powerful technique can unbiasedly identify genes whose loss confers resistance. Look for hits in genes involved in apoptosis, cytoskeletal regulation, and MAPK signaling [8] [9]. |

    Detailed Experimental Protocols

    Here are detailed methodologies for two key experiments from the troubleshooting guide.

    Protocol 1: Target Engagement via Competitive Binding Assay

    This assay determines if your this compound batch effectively binds the colchicine site on tubulin [6].

    • Protein Purification: Purify tubulin from porcine brain or use a commercial source (e.g., Cytoskeleton, Inc.) [1].
    • Sample Preparation: Set up reaction mixtures containing:
      • Tubulin (2 mg/mL)
      • A fluorescent colchicine-site probe (e.g., DAPI or a BODIPY-conjugated colchicine analog)
      • Varying concentrations of this compound (test compound) and a control (e.g., colchicine).
    • Incubation: Incubate the mixtures in a polymerization buffer (e.g., containing 1 mM GTP and 3.4 M glycerol) at 37°C for 30-60 minutes.
    • Measurement: Measure fluorescence intensity (excitation/emission specific to the probe). A decrease in fluorescence signal with increasing this compound concentration indicates successful competitive binding to the colchicine site.
    • Data Analysis: Calculate the IC50 value to quantify this compound's binding affinity.
    Protocol 2: Functional Validation of Galectin-1 in Resistance

    This protocol tests the hypothesis that Galectin-1 upregulation contributes to resistance, based on prior proteomic findings [5].

    • Knockdown: Transfect your resistant and parental cell lines with 30 nM of validated galectin-1-specific siRNA (or a non-targeting siRNA control) using a transfection reagent like Lipofectamine RNAiMAX. Incubate for 24 hours.
    • Re-plating: After transfection, re-plate the cells into 96-well culture dishes at a density of 1,000-2,000 cells per well.
    • Drug Treatment: Treat the cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) for 72-96 hours.
    • Viability Assay: Perform a Sulforhodamine B (SRB) or MTS cytotoxicity assay to measure cell viability.
    • Data Interpretation: A significant leftward shift in the dose-response curve (lower IC50) in the galectin-1 knockdown group compared to the control group confirms its functional role in resistance.

    Integrating Findings: A Troubleshooting Workflow

    The following diagram outlines a logical pathway to diagnose the cause of resistance in your cell lines, integrating the methods described above.

    G Start Start: Low this compound Efficacy Step1 Verify Mechanism in Sensitive Line Start->Step1 Step2 Check for ABC Transporter Overexpression Step1->Step2 Mechanism OK Step3 Analyze Tubulin (βIII Isoform, Mutations) Step2->Step3 No Overexpression Resolved Resistance Mechanism Identified Step2->Resolved Overexpression Found Step4 Perform Proteomic Screen Step3->Step4 No Tubulin Alterations Step3->Resolved Alterations Found Step5 Conduct Genome-wide CRISPR Screen Step4->Step5 Validate Key Proteins (e.g., Galectin-1) Step4->Resolved Key Protein Found Step5->Resolved Novel Gene Targets Found

    Future Research Directions

    To stay at the forefront, consider these emerging approaches from recent literature:

    • Leverage Public Databases: Cross-reference your findings with databases like the Cancer Therapeutics Response Portal (CTRP) and Genomics of Drug Sensitivity in Cancer (GDSC) to see if genetic features of your cell lines correlate with this compound resistance [8].
    • Embrace Functional Genomics: The use of CRISPR base editing screens is a powerful and prospective method to map the entire genetic landscape of drug resistance, including for targeted therapies like this compound [9]. This can reveal not just resistance mechanisms but also drug-sensitizing variants.

    References

    Crolibulin & Tubulin Binding Assays: Key Experimental Data

    Author: Smolecule Technical Support Team. Date: February 2026

    The following table summarizes core information about Crolibulin and common experimental parameters for tubulin binding studies, synthesized from current research.

    Aspect Description & Key Data Experimental Context / Assay Type

    | General Compound Profile | - Target: Colchicine-binding site on β-tubulin [1] [2].

    • Primary Effect: Inhibits tubulin polymerization, arrests cell cycle at G2/M phase [3] [1].
    • Clinical Status: Has been in Phase I/II clinical trials [1]. | Pre-clinical and clinical development. | | Key Structural Motifs for Binding | - The cyano group and the aromatic A-ring are essential for biological activity [3].
    • The 3'-bromo,4',5'-dimethoxy phenyl ring binds deep into a hydrophobic pocket [1]. | Structure-Activity Relationship (SAR) studies; X-ray crystallography. | | Documented Binding Constants | - The binding affinity (Kd) of this compound for tubulin is 1.5 μM, as determined by Microscale Thermophoresis (MST) [1]. | Direct binding assay (e.g., MST). | | Competitive Binding Assay Conditions | - A mass spectrometry-based binding assay used 2 μM tubulin and 5 μM competing ligand (e.g., podophyllotoxin for the colchicine site) [4]. | Competitive binding assay (non-radioactive). |

    Experimental Protocols & Methodologies

    Here are detailed methodologies for key experiments cited in the literature, which can form the basis of your standardized protocols.

    1. X-ray Crystallography for Determining Binding Mode [1]

    This protocol reveals the exact molecular interactions between this compound and tubulin.

    • Protein Complex Preparation: A ternary protein complex is used, composed of α/β-tubulin, the stathmin-like domain of RB3 (RB3-SLD), and tubulin tyrosine ligase (T2R-TTL).
    • Crystallization: The T2R-TTL complex is crystallized.
    • Ligand Soaking: Pre-formed crystals are soaked in a solution containing This compound.
    • Data Collection & Analysis: X-ray diffraction data is collected (e.g., at 2.5 Å resolution). The unambiguous electron density allows for precise modeling of this compound within the colchicine-binding pocket.

    2. Competitive Mass Spectrometry Binding Assay [4]

    This is a non-radioactive method to confirm if a novel compound binds to the colchicine site.

    • Step 1: Separation. Incubate tubulin with the ligand of interest. Use ultrafiltration to separate the protein-ligand complex from unbound ligand.
    • Step 2: Quantification. Analyze the filtrate (which contains unbound ligand) using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
    • Step 3: Competition. Perform the assay in the presence of well-characterized site-specific competitors:
      • Podophyllotoxin to compete for the colchicine site.
      • Vincristine to compete for the vinca alkaloid site.
      • Docetaxel to compete for the paclitaxel site.
    • Interpretation: A significant reduction in unbound ligand concentration only when co-incubated with podophyllotoxin indicates specific binding to the colchicine site.

    3. Coumarin-30 Based Fluorescent Assay [5]

    A more recent method uses a fluorescent probe for binding site characterization.

    • Probe: Coumarin-30 binds to the colchicine site of tubulin.
    • Technique: Combine the coumarin-30 probe with Microscale Thermophoresis (MST).
    • Function: The assay can detect tubulin-ligand interactions and simultaneously sort ligands into colchicine-site binders versus binders of other pockets.

    Troubleshooting Common Experimental Issues

    Based on the gathered information, here are some potential issues and solutions.

    Problem Potential Cause Troubleshooting Guide / Solution
    Low Potency in Novel Compounds Key structural motifs are missing or incorrectly positioned. Verify the presence of essential pharmacophores: a cyano group and the correct aromatic ring system [3]. Use molecular modeling to check if the compound's posture in the binding pocket mimics this compound [3] [1].
    High Non-Specific Binding Compound hydrophobicity or assay conditions. Optimize buffer composition. Consider the use of a competitive assay format (e.g., MS-based [4] or fluorescence-based [5]) to distinguish specific from non-specific binding.
    Inconclusive Binding Site Data The assay cannot differentiate between tubulin's multiple binding sites. Employ a competitive binding assay with known site-specific agents like podophyllotoxin (colchicine site), vincristine (vinca site), or docetaxel (taxane site) to pinpoint the exact target [4].

    Experimental Workflow Visualization

    The following diagram maps the logical flow for characterizing a novel tubulin-binding agent, based on the methodologies described.

    cluster_1 Initial Characterization cluster_2 Mechanism of Action Start Start: Novel Compound A In Silico Screening (Molecular Docking) Start->A B Direct Binding Assay (e.g., MST, SPR) A->B  Promising pose? A->B C Binding Site Identification B->C  Confirmed binding? D Functional Assays C->D  Colchicine site? C->D E Cellular & In Vivo Studies D->E  Inhibits polymerization? F Lead Compound Identified E->F  Efficacy & safety?

    Key Technical Takeaways for Your Guides

    When creating your FAQs and guides, these core principles from the research may be helpful:

    • The Colchicine Site is Flexible: The colchicine-binding domain contains flexible loops whose conformations are highly ligand-dependent [6]. A compound not fitting a pre-defined model perfectly does not automatically rule out binding.
    • Probe Choice is Critical: In competitive or fluorescent assays, the choice of probe (e.g., DAMA-colchicine, coumarin-30) can influence results due to slightly different binding modes [5] [6].
    • Correlate Binding with Function: Always follow up binding data with functional assays (like tubulin polymerization or cell cycle analysis [3]) to confirm the biochemical consequence of the interaction.

    References

    Crolibulin metabolite interference in analytical methods

    Author: Smolecule Technical Support Team. Date: February 2026

    Understanding Metabolite Interference

    In targeted LC-MS/MS analysis, metabolite interference occurs when a metabolite generates a detectable signal in the MRM (Multiple Reaction Monitoring) channel of another analyte (e.g., the parent drug), leading to inaccurate quantification [1]. The main types are summarized below.

    Interference Type Description
    Isomeric Interference Metabolites that are structural isomers of the anchor drug (e.g., citrate vs. isocitrate) share identical precursor and product ions [1].
    In-Source Fragmentation A metabolite breaks apart in the ESI source, producing an ion identical to the precursor ion of the drug, which is then selected and fragmented [1].
    Ionization Suppression/Enhancement Co-eluting substances (like metabolites) alter the ionization efficiency of the target drug in the ESI source, suppressing or enhancing its signal [2].

    A Workflow for Identifying Interference

    The following diagram outlines a systematic, step-by-step protocol to diagnose and resolve metabolite interference, based on established methodologies [1] [2].

    Start Start: Suspected Metabolite Interference Step1 1. Analyze Metabolite Standards Start->Step1 Step2 2. Spiked Sample Analysis Step1->Step2 Step3 3. Dilution Assessment Step2->Step3 Step4 4. Identify Interference Type Step3->Step4 Step5 5. Implement Resolution Strategy Step4->Step5 End Accurate Quantification Step5->End Strat1 Chromatographic Separation (Optimize LC method) Step5->Strat1 Strat2 Sample Dilution Step5->Strat2 Strat3 Stable Isotope-Labeled Internal Standard Step5->Strat3

    Key Experimental Protocols

    Here are detailed methodologies for the critical experiments cited in the workflow.

    Protocol for Interfering Metabolite Pair (IntMP) Analysis

    This protocol is used to systematically identify which metabolites can interfere with the quantification of your target drug (the "anchor metabolite") [1].

    • Step 1: Run Metabolite Standards: Inject individual standards of all known metabolites and the parent drug. Acquire data using the MRM transitions for all analytes in the panel.
    • Step 2: Data Processing: Use software (e.g., xcms R package) to identify peaks in the resulting data files [1].
    • Step 3: Identify Interfering Signals: For each metabolite standard, check if it produces a measurable chromatographic peak in the MRM channel of any other metabolite or the parent drug.
    • Step 4: Apply Filtering Criteria: Formally define an Interfering Metabolite Pair (IntMP) if all of the following are true [1]:
      • The Q1 and Q3 ions of the anchor drug exist in the MS2 spectrum of the interfering metabolite.
      • The cosine similarity between the interfering peak and the expected peak is >0.8.
      • The "transition ratio" (intensity in anchor's MRM / intensity in its own MRM) is ≥ 0.001.
    Protocol for Dilution Assessment of Signal Interference

    This method evaluates whether signal interference is concentration-dependent and predicts its impact in real samples [2].

    • Step 1: Prepare Mixed Solutions: Create solutions containing both the drug and its metabolite at concentrations expected in vivo.
    • Step 2: Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10) on these mixed solutions.
    • Step 3: LC-MS Analysis and Calculation: Analyze each dilution and calculate the measured concentration at each level.
    • Step 4: Assess Linearity: Plot the measured concentration against the dilution factor. A non-linear relationship indicates the presence of significant signal interference. A linear relationship suggests interference is negligible [2].

    Frequently Asked Questions (FAQs)

    Q: Why is metabolite interference often missed during initial method validation? A: Standard validation uses a blank biological matrix, which does not contain the drug's metabolites. The interference only becomes apparent when metabolites are present in actual dosed samples, making it a "hidden" flaw in the method [2].

    Q: What are the most effective strategies to resolve metabolite interference? A: The table below summarizes the primary resolution methods.

    Strategy Principle Consideration
    Chromatographic Separation Resolves the interfering peak from the analyte peak by improving the LC method (e.g., longer run time, different column chemistry). Can resolve 65-85% of interference [1]. May sacrifice throughput.
    Sample Dilution Reduces the absolute concentration of the interferent, minimizing its impact on ionization. A simple and effective check; may not be viable for low-concentration analytes [2].
    Stable Isotope-Labeled Internal Standard (SIL-IS) The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. Considered the gold standard for compensation, but can be costly [2].

    Q: How common is metabolite interference in targeted metabolomics? A: It is very common. One study screening 334 metabolite standards found that about 75% of them generated a measurable signal in at least one other metabolite's MRM channel. After applying typical LC methods, about 10% of annotated metabolites in real biological samples were still mis-annotated or mis-quantified due to unresolved interference [1].

    References

    Crolibulin batch variability and quality control checks

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin Quality Control Framework

    While direct data on this compound is limited, its classification as a microtubule-targeting agent and a derivative of 4-aryl-4H-chromene provides a basis for establishing QC checks [1] [2]. The core strategy involves combining identity, purity, and functional assays.

    The table below outlines the key analytical procedures for quality control.

    QC Check Key Parameter Target Specification Applicable to this compound
    Identity & Purity (RP-HPLC) Purity, related substances, assay content [3] Purity: ≥ 95-98% (area normalization); Related substances: Individual unknown ≤ 0.5%, Total impurities ≤ 2.0% [3] Highly applicable; standard for small molecule APIs.
    Structural Confirmation Mass, nuclear magnetic resonance (NMR) spectrum Consistent with theoretical mass and reference NMR spectrum [1] Essential for confirming batch identity.
    Potency & Functional Activity In vitro tubulin polymerization inhibition, anti-proliferative IC50 in cancer cell lines [1] [4] IC50 value within a pre-defined range (e.g., 1.5-fold of the historical mean) [4] Critical for ensuring biological consistency between batches.
    Forced Degradation Studies Purity after stress (acid, base, oxidation, heat, light); establishes stability-indicating method [3] Main peak homogeneity; resolution from degradation products [3] Confirms the HPLC method can detect stability issues.

    Detailed Experimental Protocols

    Purity and Assay by RP-HPLC

    This method is adapted from a validated protocol for antineoplastic agents [3].

    • Objective: To determine the purity of this compound and quantify any related impurities.
    • Method Summary:
      • Column: Waters X-Terra RP-18 (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm [3].
      • Mobile Phase: Acetonitrile : 0.1% Triethylamine (TEA) buffer (pH adjusted to 2.5 with ortho-phosphoric acid) in a ratio of 40:60 [3].
      • Flow Rate: 1.0 mL/min.
      • Detection: UV at 240 nm.
      • Injection Volume: 20 µL.
      • Column Temperature: 25°C.
      • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 100 µg/mL.
    • System Suitability Criteria:
      • Theoretical plates: > 2000.
      • Tailing factor: ≤ 2.0.
      • %RSD of peak area from six replicate injections: ≤ 2.0% [3].
    In Vitro Tubulin Polymerization Inhibition Assay

    This functional assay verifies the biological activity of each batch [4] [2].

    • Objective: To confirm that the batch of this compound maintains its intended mechanism of action by inhibiting tubulin polymerization.
    • Protocol:
      • Purify tubulin from porcine or bovine brain.
      • Prepare a polymerization buffer containing GTP.
      • In a 96-well plate, mix purified tubulin (2 mg/mL) with the test compound (this compound from the batch) and a reference standard (e.g., Colchicine or Combretastatin A-4). Include a vehicle control (e.g., DMSO).
      • Immediately monitor the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader.
      • Calculate the percentage inhibition of polymerization compared to the control.
    • Data Analysis: The IC50 value (concentration that inhibits 50% of polymerization) should be calculated and compared against the established reference range for qualified batches.

    The workflow below illustrates the logical sequence for processing and quality control testing of a this compound batch.

    G Start Incoming this compound Batch ID Identity Confirmation (NMR, MS) Start->ID Purity Purity & Impurities (RP-HPLC) ID->Purity Potency Potency Assay (Tubulin Polymerization) Purity->Potency Stability Stability Assessment (Forced Degradation) Potency->Stability Decision Meets all specifications? Stability->Decision Pass Batch Approved for Research Decision->Pass Yes Fail Batch Rejected or Quarantined Decision->Fail No

    Troubleshooting Common QC Issues

    • Problem: Multiple unknown peaks appear in the HPLC chromatogram.
      • Solution: Perform forced degradation studies to determine if the impurities are degradation products. Check the stability of the sample solution and the mobile phase. Ensure the column is properly equilibrated [3].
    • Problem: The tubulin polymerization assay shows low inhibition despite high chemical purity.
      • Solution: Confirm the bioassay reagents, especially the tubulin protein and GTP, are fresh and active. Verify the solubility of this compound in the assay buffer, as precipitation can reduce apparent potency.
    • Problem: High variability in replicate HPLC injections.
      • Solution: Check for air bubbles in the system. Ensure the column temperature is stable. Verify the injection volume accuracy and the mobile phase composition. Refer to system suitability parameters before running samples [3].

    Frequently Asked Questions (FAQs)

    Q1: What are the critical quality attributes (CQAs) for a this compound batch? The CQAs are identity, assay/potency, purity (including related substances), and microbiological status. These ensure the compound is what it claims to be, is potent, pure, and safe to use in a lab setting.

    Q2: Our batch passed chemical purity but failed the biological potency test. What could be the reason? This indicates a loss of functional activity despite the compound's chemical integrity. Potential causes include:

    • Formation of an inactive stereoisomer.
    • Subtle degradation not detected by the standard HPLC method.
    • Incorrect handling (e.g., exposure to light, moisture, or improper storage temperatures) that specifically impacts the compound's 3D structure and its binding to tubulin.

    Q3: How can we minimize variability in our QC results? A large study on a gene expression test found that reagent lots were the largest contributor to inter-batch variance (52.3%), followed by operators (18.9%) [5]. To minimize variability:

    • Use a single reagent lot for an entire study where possible.
    • Provide thorough training to standardize techniques across operators.
    • Run a qualified reference standard alongside every assay to calibrate results.

    References

    Crolibulin versus other tubulin polymerization inhibitors efficacy

    Author: Smolecule Technical Support Team. Date: February 2026

    Efficacy and Status of Tubulin Polymerization Inhibitors

    Inhibitor Name / Class Binding Site Development Status Reported Efficacy (Pre-clinical/Clinical) Key Characteristics & Findings

    | Crolibulin (EPC2407) | Colchicine Site | Phase I/II Clinical Trials (for anaplastic thyroid cancer) [1] [2] | • Active against tumor angiogenesis and various experimental tumors [1]. • In a 2017 study: Showed inferior antiproliferative activity (higher IC50 values) against several cancer cell lines compared to a novel compound, 5k [3]. | • Derivative of 4-Aryl-4H-chromenes [1]. • Inhibits tubulin polymerization, causes G2/M cell cycle arrest [1] [3]. • Development is restricted due to cardiovascular toxicity and neurotoxicity [1] [3]. | | Paclitaxel | Taxane Site | Approved Clinical Drug | • A 2024 meta-analysis found that Eribulin showed no statistical difference in overall survival or disease control rate compared to paclitaxel regimens in breast cancer, but with different adverse event profiles [4]. | Microtubule-stabilizing agent. The comparison here is indirect, via a meta-analysis with Eribulin. | | Eribulin | Non-Taxane Site | Approved Clinical Drug | • In HER2-negative advanced breast cancer, a 2025 real-world study showed a median Progression-Free Survival (PFS) of 6.0 months with Eribulin-based therapy [5]. | Microtubule-destabilizing agent. Compared to paclitaxel, it is less likely to cause nervous system lesions but more likely to cause neutropenia [4]. | | Combretastatin A-4 (CA-4) | Colchicine Site | Pre-clinical / Probe Compound | • A potent natural CBSI and a common reference compound in research [6] [3]. • In a 2025 study, novel thiazole-based derivatives (10a, 10o, 13d) exhibited lower IC50 values (2.69-3.68 μM) in tubulin inhibition assays compared to CA-4 (8.33 μM) [6]. | • Serves as a benchmark for many novel CBSIs. • Its clinical application is impeded by poor solubility and isomerization of its cis-double bond to a less active trans-form [3]. | | Novel Compound 5k | Colchicine Site | Pre-clinical Research | • In a 2017 study, it displayed superior antiproliferative potency (IC50: 0.02-1.22 μM) against multiple cancer cell lines compared to both this compound and CA-4 [3]. | • An imidazo[1,2-a]pyridine derivative designed using this compound and CA-4 as structural inspirations [3]. • Demonstrated effective tubulin polymerization disruption and G2/M phase arrest [3]. |

    Detailed Experimental Data and Methodologies

    For researchers, the experimental context behind the data is crucial. Here are the methodologies from key studies cited above.

    1. Antiproliferative Assay (MTT Assay)

    • Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
    • Protocol: Cancer cells are plated and then treated with various concentrations of the test compounds. After a set incubation period (e.g., 72 hours), MTT solution is added. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved, and the absorbance is measured. The IC50 value is calculated from the dose-response curve [3].
    • Relevance: This is a standard primary screen for cytotoxic activity. The lower the IC50 value, the more potent the compound.

    2. Tubulin Polymerization Inhibition Assay

    • Objective: To directly confirm and quantify a compound's ability to inhibit the assembly of tubulin into microtubules.
    • Protocol: Purified tubulin is incubated in a polymerization buffer with GTP in the presence or absence of the test compound. The increase in turbidity (absorbance at 340-350 nm) due to polymer formation is monitored over time using a spectrophotometer. Inhibitors will slow down or reduce the overall increase in turbidity compared to the vehicle control [6].
    • Relevance: This assay provides direct mechanistic evidence that the compound's antiproliferative effect is due to tubulin targeting.

    3. Immunofluorescence Assay

    • Objective: To visualize the effect of the compound on the cellular microtubule network.
    • Protocol: Treated cells are fixed, permeabilized, and stained with an antibody specific to tubulin (often combined with a fluorescent secondary antibody) and a nuclear stain. The cells are then visualized using a fluorescence microscope. Microtubule-destabilizing agents like this compound and compound 5k will cause a visible disruption or collapse of the dense microtubule network seen in control cells [3].
    • Relevance: This confirms the mechanism of action within a cellular context.

    Mechanism of Action and Toxicity Challenges

    The following diagram illustrates the shared mechanism of Colchicine Binding Site Inhibitors (CBSIs) like this compound and the associated toxicity challenge.

    architecture Compound This compound / CBSI Binding Binds to Colchicine Site on β-tubulin Compound->Binding Polymerization Inhibits Tubulin Polymerization Binding->Polymerization Toxicity Dose-Limiting Toxicities: • Cardiovascular Toxicity • Neurotoxicity Binding->Toxicity Network Disrupts Microtubule Network Polymerization->Network Arrest Cell Cycle Arrest at G2/M Phase Network->Arrest Apoptosis Induces Apoptosis (Programmed Cell Death) Arrest->Apoptosis

    Key Takeaways for Researchers

    • This compound's Niche: this compound represents a synthetically feasible 4-Aryl-4H-chromene scaffold with confirmed anti-angiogenic and antitumor activity in pre-clinical models, justifying its progression to early-phase trials [1] [2].
    • The Toxicity Hurdle: The major challenge for this compound and the entire CBSI class is overcoming systemic toxicities, particularly cardiovascular and neurotoxicity, which have so far prevented clinical approval [1] [7].
    • The Rationale for Novel Inhibitors: The search for new compounds (e.g., thiazole derivatives, imidazo[1,2-a]pyridines) is driven by the need to retain potent tubulin inhibition while improving the therapeutic window by reducing off-target effects [6] [3].

    References

    Crolibulin compared to colchicine-site binding agents

    Author: Smolecule Technical Support Team. Date: February 2026

    Mechanism of Action and Binding Characteristics

    All CBSIs share the overarching mechanism of binding to tubulin at the colchicine site, which inhibits microtubule polymerization, disrupts the mitotic spindle, and ultimately leads to cell cycle arrest at the G2/M phase and apoptosis [1] [2] [3]. However, the specific interactions within the binding pocket differ.

    The table below summarizes the binding characteristics of different agents:

    Agent Core Structure / Class Key Binding Interactions & Characteristics
    Crolibulin 4-Aryl-4H-chromene derivative [4] Binds deeply in the hydrophobic pocket; crucial interactions involve the cyano group and aromatic A-ring; crystal structure shows binding induces conformational change in tubulin [1] [4].
    Colchicine Natural Tricyclic Alkaloid [2] Binds at interface of α/β-tubulin; 3,4,5-trimethoxyphenyl (TMP) "A-ring" anchors molecule; tropolone "C-ring" modulates inhibition [2] [5]. Prone to induce curved conformation in tubulin dimers, preventing straight structure needed for assembly [3].
    Combretastatin A-4 (CA-4) cis-Stilbene (Natural Product) [6] [3] Also relies heavily on a TMP moiety for binding to the hydrophobic pocket in β-tubulin [5]. The cis-orientation of its two aromatic rings is critical for activity [1] [6].
    Novel 5k Compound 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile [1] Designed as hybrid; molecular modeling shows a similar binding posture to this compound in the colchicine-binding pocket [1].

    The colchicine binding site features key structural elements that inhibitors target, as shown in the diagram below which synthesizes information from structural studies [4] [5]:

    G CBS Colchicine Binding Site (β-tubulin) HP1 Hydrophobic Pocket I (Main target for 'deep binding mode') CBS->HP1 HP2 Hydrophobic Pocket II CBS->HP2 HP3 Hydrophobic Pocket III CBS->HP3 HS1 Hydrophilic Site I (H-bond formation) CBS->HS1 HS2 Hydrophilic Site II (H-bond formation) CBS->HS2 This compound This compound Binding This compound->HP1 Colchicine Colchicine Binding (TMP A-ring anchor) Colchicine->HP2

    Preclinical and Clinical Profile Comparison

    The following table compares the experimental efficacy, clinical status, and key challenges of these agents based on available data:

    Agent Preclinical Antiproliferative Activity (IC₅₀) Clinical Status & Key Findings Reported Major Challenges
    This compound Superior to CA-4 in some tests; lead compound 5k (same class) showed IC₅₀ values of 0.02 - 1.22 µM across multiple cancer cell lines [1]. Phase I/II trials completed; acts as a Vascular Disrupting Agent (VDA); clinical MRI showed reduced tumor perfusion post-treatment [4] [7]. Cardiovascular toxicity and neurotoxicity impeded further clinical development [4] [3].
    Colchicine Potent antimitotic activity [8]. FDA-approved for gout and FMF; not approved as anticancer drug due to narrow therapeutic index [2] [3]. High general toxicity (GI upset, neutropenia, multi-organ dysfunction) limits anticancer use [2] [3].
    Combretastatin A-4 Phosphate (Fosbretabulin) Strong cytotoxicity against various cancer cell lines [6] [3]. FDA-approved for thyroid cancer; evaluated in numerous clinical trials as a VDA, often in combination [6] [3]. The active CA-4 molecule has poor solubility and can isomerize to less active trans-form [6].
    Novel 5k Compound IC₅₀ range: 0.02 - 1.22 µM (superior to CA-4 & this compound in cellular assay) [1]. Preclinical research stage only [1]. To be fully determined; designed to overcome solubility and resistance issues of earlier CBSIs [1].

    Key Experimental Protocols from the Literature

    To contextualize the data in the tables, here are summaries of the key experimental methodologies used in the cited research.

    • 1. Cytotoxicity (Antiproliferative) Assay [1]

      • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against cancer cell growth.
      • Protocol: Human cancer cell lines (e.g., HT-29, A549, MKN-45) are cultured and exposed to various concentrations of the test compounds. After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay like MTT, which measures metabolic activity. The IC₅₀ value is calculated from the dose-response curve.
    • 2. Tubulin Polymerization Assay [1]

      • Purpose: To directly assess if a compound inhibits the assembly of tubulin into microtubules.
      • Protocol: Purified tubulin is incubated with the test compound in a polymerization buffer. The assembly of microtubules is monitored in real-time by measuring the increase in light absorbance (turbidity) at 340-350 nm. A CBSI will slow or prevent the increase in turbidity compared to a vehicle control.
    • 3. Cell Cycle Analysis by Flow Cytometry [1]

      • Purpose: To confirm that cell death is preceded by arrest at the G2/M phase of the cell cycle, a hallmark of antimitotic agents.
      • Protocol: Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is analyzed by flow cytometry. A population of cells accumulating with 4N DNA content indicates G2/M phase arrest.
    • 4. Colchicine Competition Assay [1]

      • Purpose: To confirm that a compound binds specifically to the colchicine binding site.
      • Protocol: Tubulin is incubated with a radiolabeled colchicine ([³H]colchicine) in the presence or absence of an unlabeled test compound. If the test compound binds to the same site, it will compete with and displace the [³H]colchicine, reducing the measured radioactivity in the tubulin-bound fraction.
    • 5. Clinical DCE-MRI/DW-MRI for VDA Assessment [7]

      • Purpose: To non-invasively evaluate the vascular disrupting effects of a drug like this compound in human patients.
      • Protocol: In a clinical trial, patients undergo MRI scans (baseline and 2-3 days post-treatment). DCE-MRI involves injecting a contrast agent and modeling its uptake (parameters: Kᵗʳᵃⁿˢ, AUC) to quantify tumor perfusion and permeability. DW-MRI measures the Apparent Diffusion Coefficient (ADC) of water, which can change with cell swelling or death. A reduction in perfusion parameters post-treatment indicates successful vascular disruption.

    References

    Crolibulin validation experiments for tubulin complex binding

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin Validation Experiments Overview

    Experimental data confirms that this compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization. Key validation methods include X-ray crystallography, antiproliferative activity assays, and cell cycle analysis [1] [2].

    Experiment Type Key Findings & Quantitative Data Purpose/Rationale
    X-ray Crystallography [1] Determined crystal structure of tubulin-crolibulin complex at 2.5 Å resolution. Unambiguous electron density showed binding at colchicine site on β-tubulin. Provide atomic-level, experimental picture of binding mode and specific interactions with tubulin residues.
    In Vitro Antiproliferative Assay [2] IC₅₀ values against 5 human cancer cell lines: 0.02 to 1.22 μM (superior to CA-4 and this compound in one study). Demonstrate compound's potency and efficacy in killing cancer cells.
    Cell Cycle Analysis [1] [2] Inhibition of microtubule polymerization arrests cell cycle at G2/M phase. Confirm that the compound's effect on tubulin disrupts mitosis, a hallmark of tubulin-targeting agents.
    Colchicine Competition Assay [2] This compound's tubulin polymerization inhibition is disrupted by colchicine. Verify that this compound binds specifically to the colchicine-binding site, as binding is competitive.

    Experimental Protocols for Key Assays

    Here are the general methodologies for the key experiments used to validate this compound's binding and mechanism of action.

    X-ray Crystallography for Structural Validation

    This protocol reveals the precise molecular interactions between this compound and tubulin [1] [3].

    • Protein Complex Crystallization: The T2R-TTL complex (composed of α/β-tubulin, the stathmin-like domain of RB3, and tubulin tyrosine ligase) is used to form stable crystals. This compound is "soaked" into these pre-formed crystals.
    • Data Collection & Refinement: X-ray diffraction data is collected at a synchrotron source. The structure is solved and refined to a high resolution (e.g., 2.5 Å), allowing for precise modeling of this compound within its electron density map at the colchicine site on β-tubulin.
    Tubulin Polymerization Assay

    This biochemical assay directly measures the effect of this compound on microtubule formation [4] [2].

    • Fluorescence-Based Measurement: Tubulin protein (>99% pure) is incubated in a buffer containing GTP and a fluorescent reporter at 37°C. As microtubules polymerize, the fluorescence intensity increases.
    • Compound Addition: The test compound (this compound) is added to the reaction. Inhibition of polymerization is observed as a decrease in the fluorescence signal compared to a control.
    • Key Parameters: The assay is performed in a temperature-controlled fluorimeter with excitation at 360 nm and emission detection at 420 nm.
    Cell-Based Mechanistic Assays

    These experiments confirm the functional consequences of tubulin binding in a cellular context [2].

    • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. An increase in the cell population in the G2/M phase indicates mitotic arrest.
    • Immunofluorescence Assay: Treated cells are fixed, permeabilized, and stained with antibodies against tubulin. The cellular microtubule network is then visualized using fluorescence microscopy. Disruption or depolymerization of the network is a direct indicator of tubulin inhibition.

    Mechanism of Action and Experimental Workflow

    The diagrams below illustrate this compound's binding mechanism and the experimental workflow for its validation.

    This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization G2Arrest G2/M Cell Cycle Arrest Polymerization->G2Arrest CellDeath Cancer Cell Death G2Arrest->CellDeath

    Start Experimental Validation of this compound Structural Structural Validation (X-ray Crystallography) Start->Structural Biochemical Biochemical Activity (Tubulin Polymerization Assay) Start->Biochemical Cellular Cellular Mechanism (Cell-based Assays) Start->Cellular CrystMethod Soak compound into T2R-TTL tubulin crystals Structural->CrystMethod PolyMethod Monitor fluorescence in purified tubulin assay Biochemical->PolyMethod CellMethod Treat cancer cells with compound Cellular->CellMethod CrystResult Determine 3D structure (2.5 Å resolution) CrystMethod->CrystResult PolyResult Measure inhibition of polymerization kinetics PolyMethod->PolyResult CycleResult Flow cytometry analysis for G2/M phase population CellMethod->CycleResult IFResult Microscopy visualization of microtubule network disruption CellMethod->IFResult

    Interpretation of Key Findings

    • This compound's binding pose: The crystal structure shows that this compound binds deeply within the colchicine site on β-tubulin, primarily through hydrophobic interactions [1]. This explains its potent inhibitory activity.
    • Functional consequence: By binding to tubulin, this compound forces a curved conformation, preventing the straight structure required for microtubule polymerization [3]. This disruption leads to mitotic arrest and, ultimately, cell death.
    • Competitive binding: The colchicine competition assay is a critical control. It confirms that the observed cellular effects are directly due to occupying the intended target site [2].

    References

    Crolibulin anti-tumor efficacy comparison in solid tumors

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin's Profile and Available Efficacy Data

    The table below summarizes key information about this compound (EPC2407), a novel small-molecule vascular disrupting agent (VDA) and apoptosis inducer [1].

    Attribute Description
    Mechanism of Action Binds to tubulin at the colchicine binding site, inhibiting microtubule polymerization. This leads to disruption of tumor vasculature and direct induction of tumor cell apoptosis [2] [3] [1].
    Primary Indications (in Trials) Advanced solid tumors; specifically evaluated in a Phase II trial for Anaplastic Thyroid Cancer (ATC) in combination with cisplatin [1].

    | Key Efficacy Findings | • Preclinical: Showed potent anti-tumor activity in human tumor xenograft models [1]. • Clinical (Phase I): Quantitative MRI in a Phase I study (NCT00423410) showed treatment-induced changes in tumor perfusion and water diffusivity, consistent with its VDA mechanism [3]. |

    Experimental Data from Clinical Studies

    A Phase I clinical study (NCT00423410) provided insights into this compound's biological activity through advanced imaging techniques [3].

    • Experimental Protocol: In this multi-site study, 11 subjects with advanced solid tumors received this compound (13–24 mg/m²). They underwent Dynamic Contrast-Enhanced MRI (DCE-MRI) and Diffusion-Weighted MRI (DW-MRI) at baseline and 2–3 days post-treatment to assess changes in tumor physiology [3].
    • Key Measurements: The study calculated the following parameters from the MRI data:
      • DCE-MRI: Area-under-the-gadolinium-concentration-curve at 90 seconds (AUC₉₀s), and the Extended Tofts Model parameters (Kᵗʳᵃⁿˢ, vₑ, vₚ).
      • DW-MRI: Apparent Diffusion Coefficient (ADC), which is related to tissue cellularity.
    • Reported Correlations: The analysis found statistically significant correlations between higher plasma drug levels (Cₘₐₓ and AUC) and specific changes in MRI parameters, including a reduction in tumor areas with high perfusion (AUC₉₀s) and an increase in areas with low extracellular volume (vₑ) and low ADC. These findings are suggestive of cell swelling and decreased tumor perfusion 2–3 days post-treatment, confirming its expected mechanism of action [3].

    Preclinical and Early Clinical Context

    The following diagram illustrates this compound's mechanism of action and the workflow for its clinical assessment as described in the available studies.

    cluster_0 This compound's Mechanism of Action cluster_1 Clinical Assessment (Phase I) A This compound binds to tubulin colchicine site B Inhibition of microtubule polymerization A->B C Dual Effects B->C D Disruption of tumor vasculature (VDA) C->D E Direct induction of tumor cell apoptosis C->E F Administer this compound (13-24 mg/m²) G MRI Imaging (Baseline & Day 2-3) F->G H Parameter Analysis (DCE-MRI & DW-MRI) G->H I Correlate with Pharmacokinetics H->I

    References

    Crolibulin cytotoxicity comparison across multiple cancer cell lines

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin's Mechanism of Action and Preclinical Profile

    The following table consolidates key information about this compound from the search results, which explains its function as a Vascular Disrupting Agent (VDA) rather than a conventional cytotoxic agent measured in standard cell line assays.

    Aspect Details
    Molecular Target Binds to the colchicine binding site on β-tubulin [1] [2] [3].
    Primary Mechanism Microtubule disruptionVascular Disrupting Agent (VDA). Targets tumor vasculature, causing endothelial cell shape change, vascular shutdown, and tumor cell death [1] [4] [3].
    Cytotoxic/Anti-tumor Effect Induces apoptosis and produces anti-vascular effects. Preclinical studies show activity in prostate adenocarcinoma and glioma models [1] [2].
    Clinical Evidence of Effect In a Phase 1 trial (NCT00423410), DCE-MRI and DW-MRI showed decreased tumor perfusion and changes consistent with cell swelling 2-3 days post-treatment, confirming its VDA activity in patients [1] [3].
    Reported Toxicities Strong cardiovascular toxicity and neurotoxicity have been reported, limiting its clinical use [2].

    The structural mechanism of this compound is visualized in the diagram below.

    G This compound This compound ColchicineSite Colchicine Binding Site (on β-tubulin) This compound->ColchicineSite Binds to TubulinDimer α/β-Tubulin Heterodimer MicrotubulePolymer Microtubule Polymerization ColchicineSite->MicrotubulePolymer Inhibits VascularDisruption Vascular Disruption MicrotubulePolymer->VascularDisruption Leads to TumorCellDeath Tumor Cell Death (Apoptosis & Necrosis) VascularDisruption->TumorCellDeath

    Clinical Imaging of Biological Activity

    The Phase 1 clinical study used quantitative MRI to measure this compound's effects, providing a direct assessment of its biological activity in human tumors [1] [3]. The key parameters and findings are summarized below.

    MRI Modality Measured Parameters Observed Changes Post-Crolibulin
    DCE-MRI (Dynamic Contrast-Enhanced) (\ce{k^{trans}}) (volume transfer constant), (\ce{v_{e}}) (extracellular volume), (\ce{AUC90s}) (Area under Gd-concentration curve) Reduction in (\ce{k^{trans}}) and (\ce{AUC90s}), indicating reduced tumor perfusion & permeability [1] [3].
    DW-MRI (Diffusion-Weighted) ADC (Apparent Diffusion Coefficient) Decrease in ADC, consistent with cell swelling and early cytotoxic response [1] [3].

    References

    Crolibulin clinical profile compared to other vascular disrupting agents

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin Clinical Profile vs. Other Vascular Disrupting Agents

    Feature This compound Combretastatin A4 Phosphate (CA4P) DMXAA (ASA404) Plinabulin
    Drug Class Tubulin-binding agent (Colchicine-site inhibitor) [1] [2] Tubulin-binding agent (Colchicine-site inhibitor) [2] [3] Flavonoid [2] [3] Tubulin-binding agent [1]
    Molecular Target β-tubulin (colchicine binding site) [4] [5] β-tubulin (colchicine binding site) [2] [3] Not tubulin; thought to stimulate cytokine release (e.g., TNF-α) from leukocytes [3] Tubulin (colchicine binding site) [1]
    Primary Mechanism of Action Binds tubulin, depolymerizes microtubules → Disrupts endothelial cytoskeleton → Vascular shutdown [4] [2] Binds tubulin, depolymerizes microtubules → Alters endothelial cell shape → Vascular shutdown [2] [3] Induces inflammatory signaling in host cells → Cytokine-mediated vascular shutdown [3] Inhibits tubulin polymerization, causes vascular disruption [1]
    Key Clinical Trial Phase Phase I and Phase I/II (completed for monotherapy and with cisplatin) [1] [5] Phase I/II/III [2] [3] Phase III (development largely halted) [3] Phase I [1]
    Noted Toxicities Cardiovascular toxicity, neurotoxicity [4] [6] Tumor pain, DLTs at high doses (e.g., bowel ischemia) [2] Not specified in available results Not specified in available results
    Imaging Biomarkers for Response DCE-MRI (reduction in Ktrans, ve, AUC90s), DW-MRI (increase in ADC) [1] DCE-MRI (reduction in Ktrans, IAUGC) [2] Not specified in available results DCE-MRI (reduction in Ktrans) [1]

    Detailed Experimental Data and Protocols

    For researchers, the methodologies used to evaluate this compound in its Phase 1 study provide a model for assessing VDA activity.

    This compound Phase 1 Clinical Study Protocol (NCT00423410)

    The following details are summarized from the published study on this compound, which serves as a template for key experiments in VDA development [1].

    • Study Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in patients with advanced solid tumors. A secondary objective was to identify imaging biomarkers of dose response [1].
    • Patient Population: Patients with advanced solid tumors who had failed prior therapy [1].
    • Dosing Regimen: this compound was administered at 13–24 mg/m² via 1-hour or 4-hour IV infusion daily for 3 days, repeated every 21 days [1].
    • Key Experimental Methodologies:
      • Magnetic Resonance Imaging (MRI):
        • Protocol: Patients underwent Dynamic Contrast-Enhanced MRI (DCE-MRI) and Diffusion-Weighted MRI (DW-MRI) at baseline and 2–3 days post-crolibulin treatment [1].
        • Data Analysis: Quantitative parameter maps were generated, including the Extended Tofts Model parameters (Ktrans, ve, vp), the area-under-the-gadolinium-concentration-curve at 90 seconds (AUC90s), and the Apparent Diffusion Coefficient (ADC) [1].
        • Statistical Analysis: Multivariable linear regression models were used to correlate MRI parameter changes with this compound pharmacokinetic parameters (plasma drug Cmax and AUC) [1].
      • Pharmacodynamic Endpoint: The study identified a strong correlation between higher plasma drug exposure and a combination of 1) a reduction in tumor fraction with high AUC90s and 2) an increase in tumor fraction with low ve or low ADC. These findings suggest cell swelling and decreased tumor perfusion post-treatment [1].
    Mechanism of Action Workflow: Tubulin-Binding VDAs vs. Flavonoids

    The following diagram illustrates the distinct mechanisms by which the two main classes of VDAs, tubulin-binding agents and flavonoids, induce vascular shutdown in tumors.

    G Start Start: VDA Administration ClassDecision VDA Drug Class? Start->ClassDecision TB_Bind Binds β-tubulin at colchicine site ClassDecision->TB_Bind  Tubulin-Binding Flav_Bind Binds to leukocytes (molecular target unclear) ClassDecision->Flav_Bind  Flavonoid SubgraphClusterTB Tubulin-Binding Agent Pathway (e.g., this compound, CA4P) TB_Depoly Depolymerizes microtubules TB_Bind->TB_Depoly TB_Cytoskeleton Disrupts endothelial cytoskeleton TB_Depoly->TB_Cytoskeleton TB_Shape Alters endothelial cell shape TB_Cytoskeleton->TB_Shape TB_Permeability Increases vascular permeability TB_Shape->TB_Permeability TB_Activate Activates coagulation and platelets TB_Permeability->TB_Activate TB_Shutdown Induces acute vascular shutdown TB_Activate->TB_Shutdown TB_Necrosis Leads to tumor necrosis (central core) TB_Shutdown->TB_Necrosis EndPoint Outcome: Selective Tumor Vascular Damage TB_Necrosis->EndPoint SubgraphClusterFlav Flavonoid Pathway (e.g., DMXAA) Flav_Signal Stimulates inflammatory signaling (e.g., TBK1 kinase) Flav_Bind->Flav_Signal Flav_Cytokine Induces cytokine release (e.g., TNF-α) Flav_Signal->Flav_Cytokine Flav_Response Cytokine-mediated endothelial response Flav_Cytokine->Flav_Response Flav_Shutdown Induces vascular shutdown Flav_Response->Flav_Shutdown Flav_Necrosis Leads to tumor necrosis Flav_Shutdown->Flav_Necrosis Flav_Necrosis->EndPoint SubgraphClusterEnd

    Key Distinctions and Developmental Considerations

    • Mechanistic Clarity vs. Obscurity: this compound's crystal structure with tubulin provides a rational basis for drug design [4] [5]. In contrast, DMXAA's failure in late-stage trials has been partly attributed to an unclear mechanism and species-specific effects [3].

    • Toxicity Hurdles: Toxicity, particularly cardiovascular and neurotoxicity, is a noted challenge that has limited the clinical development of this compound [4] [6].

    • Combination Therapy as a Future Path: The recognized mechanism of leaving a viable tumor rim suggests VDAs are ideally suited for combination with cytotoxic chemotherapy or radiation, which target the proliferating cells at the periphery [2] [7].

    References

    Crolibulin binding affinity validation with computational modeling

    Author: Smolecule Technical Support Team. Date: February 2026

    Computational Modeling of Tubulin Binding Affinity

    Computational methods for predicting protein-ligand binding affinity, crucial in drug discovery, have evolved significantly. The table below compares the main approaches, their principles, advantages, and limitations.

    Method Category Key Principle Example Methods/Programs Pros & Cons

    | Physical Simulation-Based [1] | Models physical interactions at the atomic level using physics laws. | Free Energy Perturbation (FEP), Molecular Dynamics (MD) | Pros: High physical trust, detailed mechanism insight. Cons: Computationally expensive, requires high-quality protein structures. | | Docking & Empirical Scoring [2] | Uses mathematical models to score protein-ligand interactions quickly. | Glide (Schrödinger), AutoDock, GOLD, MOE | Pros: Very fast, high-throughput. Cons: Scoring functions often poorly correlate with experimental affinity. | | Machine Learning (ML) [1] [3] | Learns patterns and features from large datasets of known protein-ligand complexes. | PotentialNet, RTMScore, KDEEP, Pafnucy | Pros: Can be very fast, good at finding patterns. Cons: Performance depends on training data; can be a "black box". | | Physics-Informed ML [1] | Hybrid approach combining explicit physical modeling with machine learning. | Multiple-instance learning (as used by Optibrium) | Pros: Balances speed and physical rationale, broader applicability. Cons: Still an emerging field. |

    A promising strategy is to use these methods in a synergistic manner. For instance, a physics-informed ML model can rapidly screen vast chemical libraries, after which the top candidates are validated with more computationally intensive but accurate FEP methods [1].

    Crolibulin: Experimental Binding Insights for Computational Validation

    While direct computational comparisons were not found, experimental structural data is available to validate such models. One study solved the crystal structure of this compound in complex with tubulin at 2.5 Å resolution, providing an authoritative reference for computational predictions [4].

    The following diagram illustrates the key intermolecular interactions between this compound and the colchicine binding site of tubulin, as revealed by the crystal structure. These specific contacts are critical for computational models to replicate accurately.

    G Key Binding Interactions of this compound with Tubulin cluster_interactions Primary Interactions from X-ray Crystallography This compound This compound TubulinResidues Tubulin Colchicine-Site Residues This compound->TubulinResidues HydrogenBond Hydrogen Bond with β-Tubulin CYS241 TubulinResidues->HydrogenBond HalogenBond Halogen Bond 3'-Bromo group with β-Tubulin CYS241 TubulinResidues->HalogenBond HydrophobicPocket Buried in Hydrophobic Pocket Interacts with βL248, βL255, βA316 TubulinResidues->HydrophobicPocket

    The crystal structure confirms that this compound binds to the colchicine site on β-tubulin. The 3'-bromo,4',5'-dimethoxybenzene ring is buried deep in a hydrophobic pocket, while the hydrogen bond with CYSβ241 is a critical interaction common to many colchicine-site inhibitors [5] [4]. The halogen bond formed by the bromo group is a distinctive feature of this compound's binding mode [4].

    A Protocol for Computational Validation

    For researchers aiming to computationally validate and compare this compound's binding affinity, the following workflow, which integrates multiple methods, is recommended.

    G Workflow for Computational Binding Affinity Validation Start Start: Obtain Protein Structure (PDB: 6JCJ for this compound-Tubulin) Step1 1. Molecular Docking (Pose Prediction) Start->Step1 Step2 2. Pose Validation (Check against crystal structure) Step1->Step2 Predicted Pose Step3 3. Binding Affinity Prediction (Use multiple methods) Step2->Step3 Validated Pose Step4 4. Experimental Correlation (Compare with assay data) Step3->Step4 Predicted Affinity

    Detailed Experimental & Computational Protocols:

    • Starting Structure Preparation:

      • Source: The crystal structure of the tubulin-Crolibulin complex is available in the Protein Data Bank under accession code PDB: 6JCJ [4]. This structure should be used as the primary reference.
      • Preparation: Use molecular modeling software (e.g., Schrödinger Suite, MOE) to prepare the protein: add hydrogen atoms, assign bond orders, and optimize the protonation states of key residues.
    • Ligand Preparation & Docking:

      • Ligands: Prepare 3D structures of this compound and other inhibitors (e.g., Colchicine, CA-4) for comparison. Ensure geometries are energy-minimized.
      • Docking Protocol: Perform molecular docking using programs like Glide [6], AutoDock [7], or MOE [7]. The key metric for this compound should be its ability to reproduce the crystallographic pose, particularly the hydrogen and halogen bonds with CYSβ241 [4].
    • Binding Affinity Calculation:

      • Method Selection: Apply one or more of the methods from the table above.
      • Alchemical Free Energy Calculations (FEP): If resources allow, this is the gold standard for relative affinity prediction (e.g., predicting the affinity change of a this compound analog) [1].
      • End-Point Methods (MM/GBSA, MM/PBSA): These can be used after MD simulation to estimate the free energy of binding for a set of docked poses [2].
      • Machine Learning Scoring Functions: Use modern tools like RTMScore [3] or other pre-trained models to score the docked complexes and rank the inhibitors.
    • Experimental Correlation & Validation:

      • Compare with Biochemical Assays: The ultimate validation is to correlate computational predictions with experimental data.
      • Key Assays:
        • Tubulin Polymerization Inhibition Assay: Measures the concentration at which a compound inhibits tubulin assembly (e.g., IC₅₀ values) [8] [7] [9].
        • Cell-Based Antiproliferative Assays: Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values against HeLa, MCF-7 cells). This compound and related compounds often show potency in the nanomolar to low micromolar range [9].
        • Colchicine Competition Assay: Validates that the compound binds to the colchicine site by measuring its ability to compete with radiolabeled colchicine [9].

    References

    Crolibulin specificity testing against other microtubule targets

    Author: Smolecule Technical Support Team. Date: February 2026

    Crolibulin's Binding Specificity

    Experimental data, primarily from X-ray crystallography, confirms that this compound specifically targets the colchicine binding site on tubulin.

    • Binding Site: A 2.5 Å resolution crystal structure of the tubulin-crolibulin complex shows that this compound binds at the interface of α- and β-tubulin, which is the characteristic colchicine binding site [1] [2].
    • Molecular Interactions: The structure reveals that the 3'-bromo,4',5'-dimethoxybenzene ring of this compound inserts deeply into the hydrophobic core of the binding site. Key interactions include hydrogen bonds with residues βCys241 and βLys254, and numerous hydrophobic contacts with surrounding amino acids [2]. This detailed structural information provides a rational basis for its specificity.
    • Functional Classification: As a binding agent at this site, this compound is functionally classified as a microtubule-destabilizing agent, inhibiting tubulin polymerization [2].

    Comparison with Other Microtubule Targets

    The following table summarizes how this compound's target compares to other major classes of microtubule-targeting agents.

    Drug Class / Example Primary Binding Site Effect on Microtubules Clinical/Development Status
    This compound Colchicine site Destabilizes / Inhibits polymerization Phase I/II trials (e.g., for anaplastic thyroid cancer) [2]
    Taxanes (Paclitaxel) Taxane site on β-tubulin Stabilizes / Promotes polymerization FDA-approved (e.g., breast, ovarian cancer) [3] [4]
    Vinca Alkaloids (Vincristine) Vinca site on β-tubulin Destabilizes / Inhibits polymerization FDA-approved (e.g., leukemias, lymphomas) [5]
    Colchicine Colchicine site Destabilizes / Inhibits polymerization Approved for gout, not cancer (toxicity) [3]

    This table illustrates that while this compound shares its binding site with colchicine, it is a distinct synthetic compound developed to potentially overcome the limitations of natural products like colchicine and podophyllotoxin [2].

    Experimental Path for Determining Specificity

    The specificity of a tubulin inhibitor like this compound is typically established through a combination of techniques. The workflow below outlines the key experimental approaches, with the green path representing the method used for this compound.

    G cluster_1 Primary Specificity & Mechanism Screening cluster_2 Definitive Binding Site Elucidation Start Start: Identify Potential Tubulin Inhibitor A1 In vitro Tubulin Polymerization Assay Start->A1 A2 Cell-based Assays: - Cell Cycle Analysis (G2/M arrest) - Immunofluorescence (Spindle morphology) Start->A2 B1 X-ray Crystallography A1->B1 B2 Competitive Binding Assays (e.g., with fluorescent colchicine) A1->B2 A2->B1 A2->B2 C Correlate binding with cellular phenotype B1->C Confirmed for this compound B2->C D Establish Target Specificity C->D

    The established path for this compound, as shown in the diagram, involves:

    • Functional Assays: Initial screens use in vitro tubulin polymerization tests to see if the compound inhibits or promotes microtubule assembly. In parallel, cell-based assays check for expected phenotypes like G2/M cell cycle arrest and disrupted mitotic spindles [2].
    • Binding Site Elucidation: The most definitive method is X-ray crystallography, which provides an atomic-resolution 3D structure of the drug bound to tubulin, precisely mapping the interactions [1] [2]. A complementary method is a competitive binding assay, which measures whether the new inhibitor can displace a known site-specific agent like colchicine [6].

    References

    ×

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2.6

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    3

    Exact Mass

    416.04840 g/mol

    Monoisotopic Mass

    416.04840 g/mol

    Heavy Atom Count

    26

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    9ENT43KY91

    Drug Indication

    Investigated for use/treatment in cancer/tumors (unspecified).

    Pharmacology

    Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.

    Mechanism of Action

    The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.

    Other CAS

    1000852-17-4

    Wikipedia

    Crolibulin

    Dates

    Last modified: 08-15-2023
    1: Patil SA, Patil R, Pfeffer LM, Miller DD. Chromenes: potential new chemotherapeutic agents for cancer. Future Med Chem. 2013 Sep;5(14):1647-60. doi: 10.4155/fmc.13.126. Review. PubMed PMID: 24047270.
    2: Cai SX, Drewe J, Kemnitzer W. Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Anticancer Agents Med Chem. 2009 May;9(4):437-56. Review. PubMed PMID: 19442043.
    3: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.

    Explore Compound Types